1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Description
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Properties
IUPAC Name |
1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUPZPVVRPOJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662617 | |
| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392332-17-1 | |
| Record name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a piperazine derivative of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to project its physicochemical properties, outline a plausible synthetic route, propose potential pharmacological applications, and detail relevant analytical methodologies. This guide serves as a foundational resource for researchers investigating novel piperazine-based compounds in drug discovery and development.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various biological interactions and its favorable pharmacokinetic profile, have led to its incorporation into a wide array of approved therapeutic agents.[1][2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, notably impacting the central nervous system by modulating monoamine pathways.[3][4] The N-benzylpiperazine (BZP) moiety, in particular, is known for its stimulant and euphoric effects, acting on serotonergic and dopaminergic systems.[5][6]
The subject of this guide, this compound, combines the benzylpiperazine framework with a dicarboxylate substitution, suggesting a nuanced pharmacological profile with potential applications in neuroscience and beyond. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulation and biological testing.
Physicochemical Properties
Based on its chemical structure and data from chemical suppliers, the key physicochemical properties of this compound are summarized below.[7] It is important to note that some properties of the free base form are also included for a comprehensive understanding.[8]
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 392332-17-1 | [7] |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ | [7] |
| Molecular Weight | 314.77 g/mol | [7] |
| Boiling Point (free base) | 406.5±45.0 °C at 760 mmHg | [8] |
| Density (free base) | 1.2±0.1 g/cm³ | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [7] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available piperazine-2-carboxylic acid methyl ester. The subsequent steps would involve N-benzylation followed by the introduction of the second carboxyl group and finally, conversion to the hydrochloride salt.
Diagram: Proposed Synthesis of this compound
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An In-Depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be functionalized, make it a versatile building block in the design of novel therapeutics.[4][5] Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and antipsychotic effects.[4][6] This guide focuses on a specific derivative, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride , a compound of interest for its potential as an intermediate in the synthesis of complex molecules for drug discovery.[7]
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the field of medicinal chemistry.
Chemical Identity and Physicochemical Properties
CAS Number: 392332-17-1
Molecular Formula: C₁₄H₁₉ClN₂O₄
Molecular Weight: 314.77 g/mol
The hydrochloride salt of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is typically a white to off-white solid. Its solubility is expected to be enhanced in polar protic solvents, such as water and alcohols, due to the presence of the hydrochloride salt. The free base form, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (CAS Number: 126937-43-7), is likely to be more soluble in organic solvents.[8]
| Property | Value | Source |
| CAS Number | 392332-17-1 | N/A |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ | N/A |
| Molecular Weight | 314.77 g/mol | N/A |
| Boiling Point (Free Base) | 406.5 ± 45.0 °C at 760 mmHg | [8] |
| Density (Free Base) | 1.2 ± 0.1 g/cm³ | [8] |
Synthesis and Purification
The synthesis of this compound can be envisioned as a multi-step process, starting from commercially available piperazine. The following is a proposed synthetic workflow, based on established methodologies for the derivatization of piperazines.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
This protocol is a representative example based on general procedures for similar compounds and may require optimization.
Step 1: Synthesis of 1-Benzylpiperazine
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol, add benzyl bromide (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 1-benzylpiperazine.
Step 2: Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base)
This step is a simplification of a potentially more complex multi-step process and is presented for illustrative purposes.
-
Dissolve 1-benzylpiperazine (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the piperazine ring.
-
After stirring for a period, introduce methyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.[9]
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the protons of the benzyl group.
-
Benzylic Protons: A singlet or AB quartet around 4.5-5.2 ppm for the -CH₂- group of the benzyl moiety.
-
Piperazine Ring Protons: A series of complex multiplets between 2.5 and 4.0 ppm. The proton at the C2 position, adjacent to the methyl ester, is expected to be a distinct signal.
-
Methyl Ester Protons: A singlet around 3.7 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR:
-
Aromatic Carbons: Signals in the range of 127-138 ppm.
-
Carbonyl Carbons: Two signals in the downfield region, typically between 155 and 175 ppm, for the two carboxylate groups.
-
Benzylic Carbon: A signal around 67 ppm.
-
Piperazine Ring Carbons: Signals in the range of 40-60 ppm.
-
Methyl Ester Carbon: A signal around 52 ppm.
Mass Spectrometry (MS):
In an electrospray ionization (ESI) mass spectrum, the parent ion would be expected at an m/z corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ for the protonated amine.
-
C=O Stretch: Strong absorption bands around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
Piperazine derivatives are integral to modern drug discovery due to their ability to modulate the physicochemical properties of a lead compound, such as solubility and bioavailability.[5][7] The title compound, this compound, serves as a valuable chiral building block for the synthesis of more complex molecules. The benzyl and methyl ester groups provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
The piperazine core is found in numerous approved drugs, highlighting its therapeutic importance.[4] Derivatives of this scaffold have been investigated for a wide range of therapeutic targets, including central nervous system (CNS) disorders, infectious diseases, and cancer.[3][4]
Caption: Key features and potential applications of the title compound in drug discovery.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.[12][13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14]
Based on the safety data for related piperazine derivatives, this compound may cause skin and eye irritation.[15][16][17] Inhalation of the dust should be avoided.[13] In case of contact with skin or eyes, rinse immediately with plenty of water.[14] For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug discovery and medicinal chemistry. Its well-defined structure, incorporating the versatile piperazine scaffold, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for professionals in the field.
References
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Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
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PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
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BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
- SWGDRUG.org. (2005). BENZYLPIPERAZINE.
- Cayman Chemical. (2025).
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- Biosynth. (2022).
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- Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
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Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
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- Encyclopedia MDPI. (n.d.).
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An In-depth Technical Guide to the Molecular Weight of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, focusing on the precise determination of its molecular weight. The document delineates the theoretical calculation based on its molecular formula and presents the industry-standard experimental verification using mass spectrometry. Authored for researchers, scientists, and professionals in drug development, this paper emphasizes the causality behind analytical choices, offering field-proven insights into the characterization of this complex piperazine derivative. A detailed protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is provided, ensuring a self-validating and reproducible methodology.
Introduction to the Target Compound
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1][2] The subject compound is characterized by a benzyl carbamate at the 1-position and a methyl ester at the 2-position of the piperazine ring. Its hydrochloride salt form is often utilized to improve solubility and stability, which are critical attributes for pharmaceutical development.[3]
An accurate determination of the molecular weight is a foundational step in chemical synthesis and analysis. It serves as the primary identifier in quality control, confirms the success of a synthetic route, and is essential for stoichiometric calculations in subsequent reactions or formulation development.
Theoretical Molecular Weight: Calculation and Rationale
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation must account for the specific isotopes and their natural abundance, though for standard laboratory work, average atomic weights are used.
The target molecule is a hydrochloride salt. It is crucial to distinguish between the free base and the salt form for accurate molecular weight determination.
-
Free Base: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
-
Hydrochloride Salt: this compound
The molecular formula for the free base is C₁₄H₁₈N₂O₄.[4] The addition of one molecule of hydrogen chloride (HCl) results in the hydrochloride salt, with the molecular formula C₁₄H₁₉ClN₂O₄.[5]
The theoretical molecular weight is calculated as follows:
-
Carbon (C): 14 atoms × 12.011 u = 168.154 u
-
Hydrogen (H): 19 atoms × 1.008 u = 19.152 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
Sum (Molecular Weight): 168.154 + 19.152 + 35.453 + 28.014 + 63.996 = 314.769 u
This value is typically rounded to two decimal places for practical use.
Data Summary: Physicochemical Identifiers
| Property | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base) | This compound (Salt) |
| CAS Number | 126937-43-7[4] | 392332-17-1[5] |
| Molecular Formula | C₁₄H₁₈N₂O₄[4] | C₁₄H₁₉ClN₂O₄[5] |
| Molecular Weight | 278.31 g/mol [4] | 314.77 g/mol [5] |
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculation provides a precise expected value, experimental verification is mandatory for structure confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Causality of Technique Selection: Mass spectrometry is chosen over other techniques (like titration or elemental analysis) for its unparalleled accuracy, sensitivity, and ability to provide structural information. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with precision to several decimal places. This level of accuracy can distinguish between compounds with the same nominal mass but different elemental compositions.[6]
In a typical Electrospray Ionization (ESI) mass spectrometry experiment, the hydrochloride salt will dissociate in solution. The molecule will then be ionized, most commonly through protonation, resulting in a positively charged ion [M+H]⁺, where 'M' represents the free base. Therefore, the expected primary ion observed in the mass spectrum will correspond to the mass of the free base (C₁₄H₁₈N₂O₄) plus the mass of a proton (H⁺).
-
Expected m/z: 278.31 (Mass of Free Base) + 1.008 (Mass of H⁺) ≈ 279.13
Observing this specific m/z value provides strong evidence for the identity of the compound.
Detailed Experimental Protocol: LC-MS Analysis
This protocol outlines a self-validating workflow for the confirmation of the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To separate the analyte from potential impurities and confirm its molecular weight via ESI-MS.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Methanol (for sample dissolution)
-
2 mL autosampler vials with septa
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument)
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Rationale: Accurate weighing is critical for quantitative applications, and proper dissolution ensures the sample is suitable for injection.[7]
-
Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 1.0 mL of methanol to create a 1 mg/mL solution.
-
Create a working solution by diluting the stock solution 1:100 in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
-
Transfer the working solution to an autosampler vial.
-
Prepare a "blank" sample containing only the 50:50 mobile phase mixture to ensure no system contamination.
-
-
LC Method Parameters:
-
Rationale: A gradient elution is used to effectively separate the analyte from any non-polar or polar impurities. The C18 column is a standard choice for reverse-phase chromatography of moderately polar organic molecules.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
-
MS Method Parameters:
-
Rationale: ESI in positive ion mode is selected because the nitrogen atoms in the piperazine ring are readily protonated. A wide scan range ensures the capture of the expected molecular ion.
-
Ionization Mode: ESI Positive
-
Scan Range: 100 - 500 m/z
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
-
Analysis Sequence:
-
Run the blank sample first to establish a baseline.
-
Run the prepared sample.
-
Run a second blank to confirm no carryover.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the LC-MS experiment, from sample handling to final data interpretation.
Caption: Workflow for Molecular Weight Verification by LC-MS.
Interpreting the Results
Upon completion of the LC-MS run, the data analysis software will produce a total ion chromatogram (TIC) and a mass spectrum for the peak of interest.
-
Chromatographic Peak: The TIC should show a distinct peak at a specific retention time. The sharpness and symmetry of this peak provide an initial indication of the sample's purity.
-
Mass Spectrum: By extracting the mass spectrum from this chromatographic peak, you can identify the m/z values of the ions detected. The most abundant peak should correspond to the protonated molecule [M+H]⁺.
-
Primary Confirmation: The presence of a strong signal at m/z 279.13 confirms the molecular weight of the free base.
-
Isotopic Pattern: High-resolution instruments will also resolve the isotopic pattern. The relative abundance of the peak at m/z 280.13 (due to the natural abundance of ¹³C) should match the theoretical prediction for a molecule with 14 carbon atoms, providing a second layer of confirmation.
-
The absence of significant signals at other m/z values within the chromatographic peak reinforces the purity of the compound. The combination of chromatographic retention time and a highly accurate mass measurement provides an unambiguous identity confirmation.
Conclusion
The molecular weight of this compound is theoretically calculated to be 314.77 g/mol . Experimental verification using mass spectrometry is the definitive method for confirmation. Due to the nature of electrospray ionization, the analysis will detect the protonated free base (C₁₄H₁₈N₂O₄) at an expected m/z of approximately 279.13 . This in-depth guide provides the theoretical foundation and a robust, field-tested LC-MS protocol to enable researchers to confidently verify the molecular weight and purity of this important piperazine derivative, ensuring the integrity of their research and development efforts.
References
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 129799-15-1, 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]
-
Kopacz, A., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
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-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: Structure, Synthesis, and Spectroscopic Characterization
This guide provides a comprehensive technical overview of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a well-established "privileged structure" in pharmacology, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This document delves into the structural elucidation, a proposed synthetic pathway, and the predicted spectroscopic characteristics of the title compound, offering valuable insights for its synthesis and characterization in a research setting.
Molecular Structure and Physicochemical Properties
This compound is a chiral molecule featuring a piperazine ring asymmetrically substituted at the 1- and 2-positions. The nitrogen at the 1-position is protected with a benzyloxycarbonyl (Cbz or Z) group, a common carbamate protecting group in peptide synthesis. The 2-position holds a methyl ester. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
The piperazine ring's conformational flexibility and the presence of two nitrogen atoms allow it to act as a versatile scaffold, enabling the precise spatial arrangement of pharmacophoric groups.[2] This strategic placement of substituents is a cornerstone of modern drug design, influencing a molecule's interaction with biological targets.[3]
Chemical Structure:
Caption: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 392332-17-1 | N/A |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ | N/A |
| Molecular Weight | 314.77 g/mol | N/A |
| Free Base Name | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | N/A |
| Free Base CAS | 126937-43-7 | N/A |
| Free Base Formula | C₁₄H₁₈N₂O₄ | N/A |
| Free Base MW | 278.31 g/mol | N/A |
| Free Base Boiling Point | 406.5 ± 45.0 °C at 760 mmHg | N/A |
| Free Base Density | 1.2 ± 0.1 g/cm³ | N/A |
Proposed Synthetic Pathway
A robust synthesis of the target compound can be envisioned starting from the commercially available piperazine-2-carboxylic acid.[4] The strategy involves a three-step sequence: N-protection, esterification, and final salt formation. This approach allows for controlled functionalization of the piperazine ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
-
Rationale: The first step is the selective protection of one of the nitrogen atoms of piperazine-2-carboxylic acid. The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the conditions required for the subsequent esterification and can be readily introduced using benzyl chloroformate under Schotten-Baumann conditions. The more nucleophilic secondary amine at the 4-position is expected to react preferentially, but chromatographic purification will isolate the desired N1-protected isomer.
-
Procedure:
-
Dissolve piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid.
-
Step 2: Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base)
-
Rationale: The carboxylic acid of the N-protected intermediate is converted to a methyl ester. A common method for this transformation is Fischer esterification, though for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or using thionyl chloride in methanol are effective.[5] The latter is a simple and high-yielding approach.
-
Procedure:
-
Suspend 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude free base product, which can be purified by chromatography if necessary.
-
Step 3: Formation of this compound
-
Rationale: The final step involves the protonation of the more basic nitrogen at the 4-position to form the hydrochloride salt. This is typically achieved by treating a solution of the free base with a stoichiometric amount of HCl in an anhydrous organic solvent, which precipitates the salt.
-
Procedure:
-
Dissolve the purified 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Add a 2M solution of HCl in diethyl ether (1.0-1.1 eq) dropwise with stirring.
-
A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
-
Spectroscopic Characterization (Predicted)
As experimental spectra for this specific compound are not widely available, this section provides a predicted analysis based on the known spectroscopic behavior of its constituent functional groups. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple signals in the aliphatic region and the potential for conformational isomers.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet | Protons of the benzyl group phenyl ring. |
| Benzylic (O-CH₂-Ph) | ~5.15 | Singlet | Methylene protons of the Cbz group. |
| Piperazine C2-H | 4.0 - 4.5 | Multiplet | Methine proton at the chiral center, deshielded by the adjacent nitrogen and ester group. |
| Methyl Ester (O-CH₃) | ~3.70 | Singlet | Protons of the methyl ester group.[6] |
| Piperazine Ring Protons | 2.8 - 3.8 | Multiplets | Complex overlapping signals from the remaining 6 protons on the piperazine ring. |
| N4-H (HCl salt) | > 10 | Broad Singlet | Proton on the protonated nitrogen, often exchangeable and very broad. |
¹³C NMR Spectroscopy
The carbon NMR will provide key information about the carbon skeleton, particularly the carbonyl carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Ester Carbonyl (C=O) | 170 - 175 | Carbonyl of the methyl ester.[7] |
| Carbamate Carbonyl (C=O) | 155 - 160 | Carbonyl of the Cbz group.[8] |
| Aromatic (C₆H₅) | 127 - 136 | Multiple signals for the carbons of the phenyl ring.[9] |
| Benzylic (O-CH₂-Ph) | ~67 | Methylene carbon of the Cbz group.[9] |
| Methyl Ester (O-CH₃) | ~52 | Methyl carbon of the ester. |
| Piperazine C2 | 55 - 60 | Chiral carbon attached to the ester. |
| Piperazine Ring Carbons | 40 - 55 | Remaining carbons of the piperazine ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
Table 4: Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Strong | Characteristic of a secondary amine salt. |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium | Aromatic C-H bonds of the benzyl group. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Aliphatic C-H bonds of the piperazine and benzyl CH₂. |
| Ester C=O Stretch | ~1740 | Strong | Carbonyl stretch of the methyl ester.[10] |
| Carbamate C=O Stretch | ~1690 | Strong | Carbonyl stretch of the benzyloxycarbonyl group.[11] |
| C-O Stretch | 1100 - 1300 | Strong | Two strong bands are expected for the C-O single bonds of the ester and carbamate. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Benzene ring skeletal vibrations. |
Mass Spectrometry (MS)
For the free base (m/z = 278.31), Electron Ionization (EI) would likely show characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 278 corresponding to the molecular weight of the free base may be observed.
-
Major Fragmentation: The most prominent fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium cation.
-
Loss of the benzyl group leading to a fragment.
-
A strong peak at m/z = 91 , corresponding to the [C₇H₇]⁺ tropylium ion, is highly characteristic.[12]
-
-
Other Fragments: Loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or cleavage of the piperazine ring could also occur.
Significance in Drug Discovery and Development
The piperazine heterocycle is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its inclusion is often a strategic choice to enhance aqueous solubility, improve absorption, and modulate the overall pharmacokinetic profile of a drug candidate.[1] Substituted piperazine-1,2-dicarboxylates serve as constrained amino acid bioisosteres and are valuable building blocks for creating libraries of complex molecules for high-throughput screening. The specific substitution pattern of this compound, with its protected nitrogens and functionalized carbon, makes it an attractive intermediate for further chemical elaboration in the synthesis of novel therapeutic agents.
References
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2026. Available from: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]
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13C NMR Chemical Shift. Oregon State University. Available from: [Link]
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1H NMR Chemical Shift. Oregon State University. Available from: [Link]
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13-C NMR - How Many Signals. Master Organic Chemistry. 2022. Available from: [Link]
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A guide to 13C NMR chemical shift values. Compound Interest. 2015. Available from: [Link]
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Piperazine-2-carboxylic acid. Oakwood Chemical. Available from: [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2025. Available from: [Link]
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Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. 1981. Available from: [Link]
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Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B. 2022. Available from: [Link]
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Saturated Fatty Acids and Methyl Esters. AOCS. Available from: [Link]
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Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. SciSpace. 2015. Available from: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. 2023. Available from: [Link]
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The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. 2018. Available from: [Link]
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Piperazine-2-carboxylic acid. PubChem. Available from: [Link]
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Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. 2015. Available from: [Link]
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1 H NMR spectra of pure methyl ester (a) and methyl ester using... ResearchGate. Available from: [Link]
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Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
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How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. 2014. Available from: [Link]
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1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. American Chemical Society. 1998. Available from: [Link]
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]
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14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. 2025. Available from: [Link]
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IR Absorption Table. University of Colorado Boulder. Available from: [Link]
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Reactions of Amino Acids: Esterification. Pearson. 2024. Available from: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
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C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Science Publishing. 1963. Available from: [Link]
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H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. 2024. Available from: [Link]
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Carbonyl - compounds - IR - spectroscopy. University of Calgary. Available from: [Link]
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IR signals for carbonyl compounds. Khan Academy. Available from: [Link]
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Spectroscopic Unveiling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. Piperazine scaffolds are integral to a wide array of pharmaceuticals, and a thorough understanding of their structural characteristics through spectroscopic methods is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this target molecule. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, experience-based prediction and interpretation of its spectroscopic data, grounded in the analysis of closely related chemical structures and fundamental principles of spectroscopic techniques.
Introduction to this compound
This compound, with the chemical formula C₁₄H₁₉ClN₂O₄ and a molecular weight of 314.77 g/mol , is a chiral heterocyclic compound.[1] The presence of a benzyl group, a methyl ester, and the piperazine core imparts specific functionalities that are crucial to its potential biological activity. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical applications. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of such compounds, for which NMR, IR, and MS are indispensable analytical tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical shift (δ), signal multiplicity, and coupling constants (J) offer a detailed map of the molecular structure.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra for a compound like this compound is outlined below. The choice of solvent is critical; deuterated solvents such as Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O) are commonly used. For the hydrochloride salt, DMSO-d₆ or D₂O are often preferred due to better solubility.
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.
Caption: Workflow for NMR Data Acquisition and Analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the piperazine ring, and the methyl ester.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | N-H⁺ (piperazine) | The protonated nitrogen of the hydrochloride salt will be highly deshielded and may exchange with residual water, leading to a broad signal. |
| ~7.3-7.5 | Multiplet | 5H | Aromatic (C₆H₅) | Protons on the phenyl ring of the benzyl group. |
| ~5.2 | Singlet | 2H | -CH₂-Ph | Methylene protons of the benzyl group, adjacent to a nitrogen and an aromatic ring. |
| ~4.5-4.8 | Multiplet | 1H | H-2 (piperazine) | The proton at the chiral center (C2) is adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. |
| ~3.7 | Singlet | 3H | -OCH₃ | Methyl protons of the ester group. |
| ~3.0-3.5 | Multiplet | 6H | H-3, H-5, H-6 (piperazine) | The remaining methylene protons of the piperazine ring. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-172 | C=O (ester) | Carbonyl carbon of the methyl ester. |
| ~155-157 | C=O (carbamate) | Carbonyl carbon of the benzyl carbamate. |
| ~136-138 | Quaternary C (aromatic) | The carbon of the phenyl ring attached to the methylene group. |
| ~127-129 | CH (aromatic) | Aromatic carbons of the benzyl group. |
| ~67-69 | -CH₂-Ph | Methylene carbon of the benzyl group. |
| ~55-58 | C-2 (piperazine) | The chiral carbon of the piperazine ring. |
| ~52-54 | -OCH₃ | Methyl carbon of the ester group. |
| ~40-50 | C-3, C-5, C-6 (piperazine) | The remaining methylene carbons of the piperazine ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an IR spectrum.
Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for FT-IR Data Acquisition and Analysis.
Predicted IR Spectral Data
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-3000 | Medium | Aliphatic C-H stretch (piperazine and methyl) |
| ~2400-2700 | Broad | N-H⁺ stretch (from hydrochloride) |
| ~1740-1760 | Strong | C=O stretch (ester) |
| ~1690-1710 | Strong | C=O stretch (carbamate) |
| ~1450-1600 | Medium | Aromatic C=C skeletal vibrations |
| ~1100-1300 | Strong | C-O stretch (ester and carbamate) |
| ~1000-1200 | Strong | C-N stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like the target compound, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
Protocol: Acquiring an ESI Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for ESI-MS Data Acquisition.
Predicted Mass Spectrometry Data
In positive ion mode ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺, where M is the free base. The molecular weight of the free base (C₁₄H₁₈N₂O₄) is 278.31 g/mol .
-
Expected [M+H]⁺: m/z 279.13
Predicted Fragmentation Pattern:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragment ions. Common fragmentation pathways for N-benzylpiperazine derivatives involve the cleavage of the benzylic C-N bond.
| Predicted m/z | Proposed Fragment |
| 220.10 | [M+H - CO₂ - CH₃]⁺ |
| 175.11 | [M+H - C₇H₇O₂]⁺ |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Conclusion
The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a detailed structural fingerprint of the molecule. The anticipated NMR data will confirm the connectivity of the protons and carbons, the IR spectrum will verify the presence of key functional groups, and the mass spectrum will establish the molecular weight and likely fragmentation pathways. While experimental data is the gold standard, this in-depth theoretical analysis, based on established principles and data from analogous compounds, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related piperazine derivatives.
References
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PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate. Retrieved from [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
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J&K Scientific. (n.d.). 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
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Navigating the Unknown: A Senior Application Scientist's Guide to the Safe Handling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Call for Precaution
Deconstructing the Molecule: A Structural Hazard Assessment
The toxicological and safety profile of a molecule is intrinsically linked to its structure. By dissecting 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, we can anticipate its reactivity and potential biological interactions.
-
The Piperazine Core: The piperazine ring is a common motif in pharmacologically active compounds. It is a basic heterocyclic amine that can cause skin and eye irritation, and in some cases, sensitization.[1] Piperazine itself is known to readily absorb water and carbon dioxide from the air.[2] Many piperazine derivatives exhibit stimulant effects on the central nervous system.[3]
-
The Benzyl Group: The presence of the N-benzyl group increases the lipophilicity of the molecule, which may enhance its absorption through the skin.
-
The Dicarboxylate Functionality: The methyl and benzyl esters at positions 1 and 2 introduce sites for potential hydrolysis, which could alter the compound's biological activity and clearance.
-
The Hydrochloride Salt: This salt form generally increases water solubility and may impact the compound's acidity and corrosivity.
Given these structural features, it is prudent to treat this compound with a degree of caution similar to that for other N-benzylated and functionalized piperazines.
Precautionary Hazard Profile: Learning from Analogs
In the absence of specific data for our target compound, we will construct a precautionary hazard profile based on the Globally Harmonized System (GHS) classifications of structurally related molecules. This approach allows us to anticipate potential risks and implement appropriate controls.
| Compound | CAS Number | GHS Hazard Statements | Source |
| 1-Benzyl-2-methylpiperazine | 29906-54-5 | H302, H312, H315, H319, H332, H335 | [4] |
| Benzyl piperazine-1-carboxylate | 31166-44-6 | H315, H319, H335 | [5] |
| 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 | H302, H315, H319, H332, H335 | [6] |
Anticipated GHS Classification for this compound:
Based on the data from these analogs, we can anticipate the following hazards:
-
Acute Toxicity: Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful if inhaled (H332).
-
Skin Corrosion/Irritation: Causes skin irritation (H315).
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).
Therefore, the following pictograms are recommended for labeling and in-laboratory signage:
Signal Word: Warning
The Hierarchy of Controls: A Proactive Safety Workflow
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For a novel compound like this compound, where elimination and substitution are not viable options for the intended research, our focus must be on robust engineering controls, stringent administrative protocols, and appropriate personal protective equipment.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a self-validating system of safety, ensuring that each step minimizes potential exposure.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (392332-17-1), and the precautionary GHS pictograms and signal word identified in Section 2.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed. Given the hydrochloride salt, storage in a desiccator may be advisable to prevent moisture absorption.
Weighing and Solution Preparation
Causality: These operations present the highest risk of generating airborne particles and leading to inhalation exposure. Therefore, all manipulations of the solid material must be conducted within a certified chemical fume hood.
-
Preparation: Before starting, ensure the fume hood sash is at the appropriate height and the work area is decontaminated. Have all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, waste container) within the hood.
-
Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but glove compatibility should be verified with the solvent used), and chemical safety goggles.
-
Weighing: Carefully weigh the desired amount of the compound on an analytical balance, minimizing any dust generation.
-
Dissolution: Add the solvent to the solid in a closed container (e.g., a vial with a cap) and mix until dissolved.
-
Cleaning: Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent. Dispose of all waste in a clearly labeled hazardous waste container.
Accidental Release and Spill Response
Caption: A logical workflow for responding to a chemical spill.
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by using an appropriate absorbent material.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Cleanup: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand) and scoop into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures: Preparedness is Key
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Toxicological and Ecological Information: The Data Gap
A significant data gap exists for the specific toxicological and ecological properties of this compound. No specific LD50, carcinogenicity, mutagenicity, or environmental fate data has been found. Therefore, it is essential to handle this compound in a manner that prevents any release into the environment and minimizes all routes of human exposure. All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations.
Conclusion: A Commitment to a Culture of Safety
The responsible advancement of science requires not only innovation but also a steadfast commitment to safety. While the complete safety profile of this compound remains to be fully elucidated, a proactive and precautionary approach based on the analysis of structural analogs provides a solid foundation for its safe handling. By understanding the "why" behind these safety protocols and adhering to the hierarchy of controls, researchers can confidently work with this and other novel compounds, ensuring that their discoveries are not made at the expense of their well-being.
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SWGDRUG. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
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001CHEMICAL. (n.d.). 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]
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BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]
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Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate Hydrochloride Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of piperazine derivatives originating from the "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" core. While direct research on this parent compound is limited, the vast landscape of piperazine pharmacology allows for a predictive exploration of its derivatives as promising candidates for anticancer, antimicrobial, and neuroprotective agents. This document serves as a comprehensive roadmap for researchers, outlining synthetic strategies, robust in vitro and in vivo screening protocols, and the underlying mechanistic rationale to guide the discovery and development of novel therapeutics from this chemical series.
The Piperazine Scaffold: A Privileged Structure in Drug Design
The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a wide array of FDA-approved drugs.[4] Its significance stems from a combination of desirable physicochemical properties. The two nitrogen atoms provide sites for hydrogen bonding, enhancing solubility and target interaction, while the overall structure offers a flexible yet constrained conformation that can be readily modified to optimize pharmacokinetic and pharmacodynamic profiles.[2] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[3][5][6]
The core structure, "this compound," presents a unique starting point for derivatization. The benzyl group at the N1 position and the methyl ester at the C2 position offer distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Potential Therapeutic Avenues for Novel Derivatives
Based on the extensive literature on piperazine-containing compounds, three key areas of biological activity are proposed for the derivatives of "this compound":
-
Anticancer Activity: The piperazine ring is a common feature in many anticancer agents.[4][7] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with angiogenesis.[7]
-
Antimicrobial Activity: The growing threat of antimicrobial resistance necessitates the development of novel antibiotics.[8] Piperazine derivatives have exhibited potent activity against a range of bacterial and fungal pathogens.[8][9][10]
-
Neuroprotective Activity: Several piperazine-based compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][11][12] Their mechanisms often involve modulation of neurotransmitter systems and protection against oxidative stress.[13][14]
Synthetic Strategy and Library Development
The "this compound" core can be systematically modified to generate a diverse chemical library for biological screening. A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for generating a library of derivatives.
Investigating Anticancer Potential
Mechanistic Rationale
Piperazine derivatives can exert anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many anticancer drugs trigger programmed cell death. Piperazine-containing compounds have been shown to activate apoptotic pathways by modulating the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain piperazine derivatives can halt the cell cycle at different phases, preventing cancer cells from dividing.[7]
-
Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by kinases. The piperazine scaffold can serve as a template for designing potent kinase inhibitors.
Caption: Potential anticancer mechanisms of action.
Experimental Protocols
4.2.1. In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen identifies compounds that inhibit cancer cell proliferation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
4.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay confirms if the cytotoxic effect is due to apoptosis.
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compounds.
-
Procedure:
-
Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation
| Derivative ID | Cancer Cell Line | IC50 (µM) |
| PZD-001 | MCF-7 | Value |
| PZD-001 | A549 | Value |
| PZD-002 | MCF-7 | Value |
| PZD-002 | A549 | Value |
| Doxorubicin (Control) | MCF-7 | Value |
| Doxorubicin (Control) | A549 | Value |
Exploring Antimicrobial Activity
Mechanistic Rationale
The antimicrobial action of piperazine derivatives can be attributed to:
-
Disruption of Cell Membrane Integrity: Some piperazine compounds can interact with the lipids in bacterial cell membranes, leading to increased permeability and leakage of cellular contents.[15]
-
Inhibition of Essential Enzymes: Piperazines can inhibit enzymes crucial for bacterial survival, such as DNA gyrase or dihydrofolate reductase.
-
Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are highly resistant to antibiotics. Certain piperazine derivatives can prevent the formation of these protective structures.
Caption: Potential antimicrobial mechanisms of action.
Experimental Protocols
5.2.1. Minimum Inhibitory Concentration (MIC) Assay
This is the gold standard for determining the antimicrobial potency of a compound.[16]
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16]
-
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[16]
-
5.2.2. Minimum Bactericidal Concentration (MBC) Assay
This assay determines if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Objective: To determine the lowest concentration of a compound that results in a 99.9% reduction in the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
-
Data Presentation
| Derivative ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| PZD-001 | S. aureus | Value | Value |
| PZD-001 | E. coli | Value | Value |
| PZD-002 | S. aureus | Value | Value |
| PZD-002 | E. coli | Value | Value |
| Ciprofloxacin (Control) | S. aureus | Value | Value |
| Ciprofloxacin (Control) | E. coli | Value | Value |
Assessing Neuroprotective Effects
Mechanistic Rationale
The neuroprotective properties of piperazine derivatives may involve:
-
Modulation of Neurotransmitter Receptors: Many piperazine compounds interact with serotonin and dopamine receptors, which play a crucial role in cognitive function and mood.[13]
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Piperazine derivatives can scavenge reactive oxygen species (ROS) and protect neurons from oxidative injury.[9]
-
Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors, some of which contain a piperazine moiety, can increase acetylcholine levels in the brain.[9]
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The Strategic Role of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Introduction: Beyond the Flatland of Achiral Scaffolds
In the landscape of contemporary drug discovery, the demand for molecules with high target specificity and optimized pharmacokinetic profiles has driven a paradigm shift towards three-dimensional chemical matter. The piperazine ring, a privileged scaffold, has long been a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable properties such as improved water solubility, oral bioavailability, and the ability to engage in crucial hydrogen bond interactions with biological targets.[1] However, the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the vast potential of stereochemically defined carbon backbones largely untapped.[1]
This guide delves into the core of this evolving field by focusing on a specialized, chiral building block: (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS 1217444-22-8). We will dissect its structural attributes, explore its strategic value as a synthetic intermediate, and provide expert insights into its application for the rational design of next-generation therapeutics, particularly those targeting the central nervous system.
Molecular Architecture and Inherent Chemical Potential
The power of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride as a synthetic tool lies in its carefully orchestrated arrangement of functional groups, each serving a distinct and strategic purpose.
| Property | Value | Source |
| CAS Number | 1217444-22-8 | [2] |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ | [2] |
| Molecular Weight | 314.77 g/mol | [2] |
| Stereochemistry | (S)-configuration at C2 | [2] |
| Key Features | Chiral center, Orthogonal protecting groups | N/A |
The molecule possesses three key features that are of paramount importance to the medicinal chemist:
-
A Pre-defined Stereocenter: The (S)-configuration at the 2-position provides a fixed stereochemical anchor. In an era where enantiopure drugs are the standard, starting with a chiral building block obviates the need for costly and often inefficient chiral resolutions or asymmetric syntheses at later stages.
-
Orthogonal Nitrogen Protecting Groups: The N1 nitrogen is protected by a benzyl (Bn) group, while the N4 nitrogen remains as a hydrochloride salt, ready for functionalization. The N1 position is part of a carbamate linkage (a benzyloxycarbonyl or Cbz group), which has distinct reactivity compared to the free amine at N4. This orthogonality is the cornerstone of its utility, allowing for sequential and selective modification of the two nitrogen atoms.
-
A Modifiable Ester Group: The methyl ester at the C2 position offers a handle for further chemical elaboration, such as amide bond formation, reduction to an alcohol, or hydrolysis to the corresponding carboxylic acid.
The interplay of these features allows for a multi-directional approach to library synthesis and lead optimization, as depicted in the following logical workflow.
Caption: Logical workflow for the derivatization of the title compound.
Strategic Synthesis and Protecting Group Rationale
While specific proprietary syntheses of this exact intermediate are not widely published, a plausible and robust synthetic strategy can be constructed based on established methodologies for chiral piperazine-2-carboxylic acid derivatives.
Proposed Synthetic Protocol: Asymmetric Hydrogenation Approach
A highly efficient method for establishing the chiral center is the asymmetric hydrogenation of a pyrazine precursor. This approach is often scalable and provides high enantiomeric excess.
Step 1: Synthesis of the Pyrazine Precursor The synthesis would begin with the formation of a substituted pyrazine-2-carboxylic acid ester. This can be achieved through various condensation reactions known in the art.
Step 2: Asymmetric Hydrogenation The key stereochemical step involves the hydrogenation of the pyrazine ring using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand. This method has been successfully used to prepare optically active piperazine-2-carboxylic acid derivatives.[3]
-
Reaction: Pyrazinecarboxylic acid derivative is hydrogenated in the presence of a catalytically active, optically active rhodium complex.[3]
-
Catalyst System: A typical system might involve an Rh(I) complex and an optically active metallocenylphosphine ligand.[3]
-
Causality: The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the pyrazine ring, thus establishing the (S)-stereocenter with high fidelity.
Step 3: Orthogonal Protection Following the formation of the chiral piperazine-2-carboxylate, the nitrogen atoms must be protected.
-
N1-Protection: The N1 nitrogen is selectively protected with a benzyloxycarbonyl (Cbz or Z) group by reacting the piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions.
-
N4-Salt Formation: The N4 nitrogen remains as a free base which is then converted to the hydrochloride salt by treatment with HCl.
Caption: Proposed synthetic workflow for the title compound.
The Benzyl vs. Boc Protecting Group: A Deliberate Choice
In piperazine synthesis, the tert-butyloxycarbonyl (Boc) group is a common alternative to the benzyl-based protecting groups (like Cbz). The choice of Cbz in this particular building block is a calculated one.
| Protecting Group | Cleavage Conditions | Orthogonality Considerations |
| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH) | Stable to mildly acidic and basic conditions used for modifying the N4 position and the C2-ester. Can be removed without affecting many other functional groups. |
| tert-Butoxycarbonyl (Boc) | Strong Acid (TFA, HCl) | Labile under acidic conditions, which might be used for salt formation or other transformations. Can be cleaved during some coupling reactions. |
The Cbz group's stability and its removal via hydrogenolysis provide a key advantage. This deprotection method is orthogonal to the acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups that might be used elsewhere in a complex molecule. This allows for a more flexible and robust synthetic strategy, particularly in the later stages of a drug development campaign.
Applications in Medicinal Chemistry: A Gateway to Novel CNS-Active Agents
While direct citation of this compound in the synthesis of a marketed drug is not prominent in public literature, its structure is emblematic of intermediates used to create potent and selective modulators of central nervous system (CNS) targets. The piperazine scaffold is a well-established pharmacophore for a multitude of CNS targets.[4][5]
The strategic value of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride lies in its ability to serve as a starting point for libraries of compounds targeting, for example, G-protein coupled receptors (GPCRs) or ion channels.
Exemplary Workflow: Synthesis of a Hypothetical Dopamine D3 Receptor Antagonist
To illustrate its utility, let us consider a hypothetical workflow for the synthesis of a novel dopamine D3 receptor antagonist, a class of drugs with potential in treating schizophrenia and substance abuse disorders.
Step 1: N4-Arylation The hydrochloride salt is neutralized, and the free N4-amine is coupled with a suitable aromatic partner, for instance, a heteroaryl chloride, via a Buchwald-Hartwig amination. This introduces a key pharmacophoric element for receptor recognition.
-
Protocol:
-
Dissolve the title compound in an appropriate solvent (e.g., toluene or dioxane).
-
Add a non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).
-
Add the heteroaryl chloride and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Purify the product via column chromatography.
-
Step 2: C2-Amide Formation The methyl ester at C2 is converted to an amide. This is often a crucial step for fine-tuning solubility and introducing additional hydrogen bond donors/acceptors.
-
Protocol:
-
The product from Step 1 is treated with a solution of the desired amine in a suitable solvent.
-
Direct amidation can be achieved by heating, or more commonly, by converting the ester to the acid followed by peptide coupling (e.g., using HATU or EDC/HOBt).
-
Step 3: N1-Deprotection and Final Functionalization The N1-Cbz group is removed via catalytic hydrogenolysis.
-
Protocol:
-
Dissolve the N1-protected intermediate in a solvent like methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate.
-
The newly liberated N1-amine can then be functionalized, for example, by acylation with a substituted benzoyl chloride, to install the final piece of the pharmacophore.
Caption: Hypothetical synthesis of a D3 antagonist.
Conclusion: A Precisely Crafted Tool for Modern Drug Discovery
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is more than just a chemical intermediate; it is a testament to the principles of modern, rational drug design. Its pre-installed chirality and orthogonally protected reactive sites provide medicinal chemists with a powerful and versatile platform to efficiently explore chemical space. By enabling the systematic and controlled introduction of diverse functionalities, this building block facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead candidates. While it may not yet be associated with a specific blockbuster drug in the public domain, its inherent chemical logic and strategic design make it an invaluable asset for any research organization aiming to develop novel, stereochemically defined therapeutics.
References
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Javed, I., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
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-
BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]
-
García-Rubiño, M. E., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. WIREs Computational Molecular Science. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (1999). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
-
Patel, R., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
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The Strategic Deployment of (S)-1-Benzyl 2-Methyl Piperazine-1,2-dicarboxylate Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy and reduced side effects has placed a significant premium on the development of stereochemically pure chiral building blocks. Among these, the piperazine scaffold holds a privileged position in medicinal chemistry, featuring in numerous FDA-approved drugs.[1] This guide delves into the synthesis, properties, and strategic applications of a particularly valuable chiral building block: (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride . This compound offers a pre-installed stereocenter and orthogonally protected nitrogen atoms, providing a versatile platform for the construction of complex, biologically active molecules.
The Piperazine Moiety: A Cornerstone of Medicinal Chemistry
The six-membered piperazine ring, with its two nitrogen atoms, imparts a unique combination of properties to drug candidates. These nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2] Furthermore, the piperazine ring's conformational flexibility and its ability to modulate physicochemical properties such as solubility and oral bioavailability make it a highly sought-after motif in drug design.[1] The introduction of a chiral center onto the piperazine ring, as seen in the title compound, opens up three-dimensional chemical space, enabling more specific and potent interactions with target proteins.[3]
Synthesis and Stereochemical Integrity: Crafting the Chiral Core
The enantioselective synthesis of 2-substituted piperazines is a critical undertaking, as the biological activity of the final drug molecule is often dependent on a specific stereoisomer. Several robust strategies have been developed to access chiral piperazine derivatives with high enantiopurity.
One prominent method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives . This approach utilizes chiral rhodium complexes as catalysts to stereoselectively reduce the aromatic pyrazine ring to a chiral piperazine.[4] This method is advantageous for its potential scalability in industrial settings.
Another powerful technique is the asymmetric lithiation of N-Boc protected piperazines . This method, pioneered by O'Brien and coworkers, employs a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with sec-butyllithium to deprotonate the C-H bond adjacent to the nitrogen stereoselectively. The resulting chiral organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents with excellent diastereocontrol.[2]
A third key strategy involves the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones . As demonstrated by Stoltz and colleagues, this method allows for the construction of highly enantioenriched α-substituted piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[5] This approach offers a versatile entry point to a diverse array of chiral piperazine building blocks.
A plausible and adaptable synthetic route to (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is outlined below, drawing upon established methodologies for synthesizing related piperazine dicarboxylates.[6]
Illustrative Synthetic Workflow
Caption: A generalized synthetic pathway to the target chiral building block.
Detailed Experimental Protocol (Adapted from Feng et al.[6])
Step 1: Synthesis of Methyl piperazine-2-carboxylate
-
To a stirred solution of pyrazine-2-carboxylic acid (1 equivalent) in methanol, thionyl chloride (2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl pyrazine-2-carboxylate.
-
The resulting ester is dissolved in methanol, and 10% palladium on carbon is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at 80 °C for 12 hours.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to afford crude methyl piperazine-2-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate
This step requires the introduction of chirality, which can be achieved through various methods, including chiral resolution of the racemic mixture or by starting from a chiral precursor.
-
To a solution of methyl piperazine-2-carboxylate (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at 0 °C, a solution of benzyl chloroformate (1.1 equivalents) in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield racemic 1-benzyl 2-methyl piperazine-1,2-dicarboxylate.
-
Chiral resolution can be performed at this stage using a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization.
Step 3: Formation of the Hydrochloride Salt
-
The purified (S)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate is dissolved in a suitable solvent such as diethyl ether or ethanol.
-
A solution of hydrogen chloride in the same solvent is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield (S)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride as a stable, crystalline solid.[7]
Physicochemical Properties and Spectroscopic Characterization
The hydrochloride salt of the title compound is typically a white to off-white solid with improved handling and stability compared to the free base. A summary of its key properties is provided below.
| Property | Value |
| CAS Number | 1217444-22-8[8] |
| Molecular Formula | C₁₄H₁₉ClN₂O₄[8] |
| Molecular Weight | 314.77 g/mol [8] |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C[8] |
Spectroscopic Data
The structural integrity and purity of the compound are confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the benzyl group (aromatic protons), the piperazine ring protons, and the methyl ester group. The benzylic protons often appear as a pair of doublets due to hindered rotation around the N-C bond.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carbamate and ester groups, the aromatic carbons of the benzyl group, the carbons of the piperazine ring, and the methyl carbon of the ester.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the free base, confirming the molecular weight.
Strategic Applications in Drug Discovery
The utility of (S)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride as a chiral building block lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules with a defined stereochemistry at the C2 position of the piperazine ring. The orthogonal N-protection allows for selective functionalization at the N4 position, while the C2 stereocenter can direct the stereochemical outcome of subsequent reactions.
Workflow for Elaboration of the Chiral Scaffold
Caption: A general workflow illustrating the synthetic utility of the chiral building block.
A prime example of the application of chiral piperazine-2-carboxylic acid derivatives is in the synthesis of HIV protease inhibitors . The stereochemistry of the piperazine ring is crucial for the proper orientation of the molecule within the active site of the enzyme.[4] While a direct synthesis of a marketed drug using the title compound is not readily found in the literature, its structural motifs are present in many advanced drug candidates. For instance, benzylpiperazine derivatives have been investigated as highly selective binders of Mcl-1, an anti-apoptotic protein and a target in cancer therapy.[9]
Conclusion
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a valuable and versatile chiral building block for modern drug discovery. Its pre-defined stereochemistry and orthogonal protection scheme offer medicinal chemists a reliable and efficient tool for the synthesis of complex, stereochemically pure molecules. The robust synthetic methodologies available for its preparation, coupled with its proven utility in constructing biologically active compounds, ensure its continued importance in the development of next-generation therapeutics. As the demand for more sophisticated and targeted drugs grows, the strategic deployment of such well-defined chiral building blocks will remain a cornerstone of successful drug development programs.
References
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Methodological & Application
Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The following application notes and protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the experimental choices.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The precise functionalization of the piperazine ring is crucial for modulating the pharmacological properties of these molecules. This compound is a differentially protected piperazine derivative that allows for selective chemical modifications at the unprotected nitrogen atom, making it a key intermediate in the synthesis of complex molecules with therapeutic potential. This guide outlines a robust and reproducible synthetic route, starting from commercially available piperazine-2-carboxylic acid.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a multi-step process that involves protection of the nitrogen atoms, esterification of the carboxylic acid, and subsequent formation of the hydrochloride salt. The chosen strategy ensures high yields and purity of the final product.
Part 1: Synthesis of 1,4-di-Boc-piperazine-2-carboxylic acid
The first step involves the protection of both nitrogen atoms of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This protection is crucial to prevent unwanted side reactions in the subsequent steps.
Experimental Protocol
A detailed procedure for the di-Boc protection of (S)-piperazine-2-carboxylic acid dihydrochloride is outlined in a patent by F. Hoffmann-La Roche AG.[1][2] The following is an adapted protocol:
-
To a slurry of piperazine-2-carboxylic acid dihydrochloride (1.0 eq.) in methanol, add triethylamine (3.0 eq.) at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (2.5 eq.) in methanol dropwise to the mixture.
-
Stir the reaction mixture at 50°C overnight.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add water and adjust the pH to 2 with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and add n-hexane to precipitate the product.
-
Filter the solid, wash with n-hexane, and dry under vacuum to obtain 1,4-di-Boc-piperazine-2-carboxylic acid.
| Reagent | Molar Eq. | Purpose |
| Piperazine-2-carboxylic acid dihydrochloride | 1.0 | Starting material |
| Triethylamine | 3.0 | Base to neutralize HCl and facilitate the reaction |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.5 | Protecting agent for the amine groups |
| Methanol | - | Solvent |
| 1N Hydrochloric acid | - | pH adjustment during workup |
| Ethyl acetate | - | Extraction solvent |
| n-Hexane | - | Antisolvent for precipitation |
Part 2: Esterification and N-Benzylation
With the nitrogen atoms protected, the carboxylic acid is converted to its methyl ester. This is followed by selective deprotection of one Boc group and subsequent N-benzylation.
Experimental Protocol
The esterification can be achieved using a standard Fischer esterification method.[3]
-
Dissolve the 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
For N-benzylation, a direct alkylation approach is effective.[4]
-
The crude methyl ester is then subjected to selective deprotection of one Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After removal of the TFA and solvent, the resulting mono-Boc protected piperazine is dissolved in an anhydrous solvent like acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) and benzyl bromide (1.2 eq.).
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) until the reaction is complete (monitored by TLC).
-
Filter the solid and concentrate the filtrate.
-
The residue is purified by column chromatography to give 1-Boc-4-benzyl-piperazine-2-carboxylic acid methyl ester.
Part 3: Boc Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the remaining Boc protecting group and the formation of the hydrochloride salt.
Experimental Protocol
-
Dissolve the 1-Boc-4-benzyl-piperazine-2-carboxylic acid methyl ester (1.0 eq.) in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble HCl gas through the methanolic solution at 0°C.[5]
-
Stir the reaction at room temperature for 2-4 hours.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₉ClN₂O₄[6] |
| Molecular Weight | 314.77 g/mol [6] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥95% |
| Storage | Inert atmosphere, 2-8°C[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Benzyl bromide is a lachrymator and should be handled with extreme caution.
-
Concentrated acids and bases are corrosive.
Conclusion
This guide provides a comprehensive and logical approach to the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related compounds. The protocols are based on established chemical principles and supported by literature precedents, ensuring a high degree of scientific integrity.
References
- Organic Syntheses Procedure. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE.
- F. Hoffmann-La Roche AG. (1997). Process for preparing 2-piperazine carboxylic acid derivatives (EP0756593B1).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Singh, R., & Murugesan, S. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. ACS Omega, 3(10), 14216-14223.
- Krasavin, M. (2021).
- Scigliano, J. J., & Britton, E. C. (1961). Method for the preparation of piperazine salts (US2975181A).
- BenchChem. (2025).
- Richter Gedeon Nyrt. (2010). Piperazine salt and a process for the preparation thereof (WO2010070369A1).
- ChemicalBook. (n.d.). PIPERAZINE-2-CARBOXYLIC ACID synthesis.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- Sigma-Aldrich. (n.d.). 4-Boc-piperazine-2-carboxylic acid.
- An, G., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 5(11), 1239-1244.
- Tianjin University. (2005). Process for preparing N-benzyl piperazine (CN1634901A).
- ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- O'Brien, P., et al. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(34), 12930-12940.
- Bowers Lab. (n.d.). Piperazic Acid Synthesis.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Semantic Scholar.
- F. Hoffmann-La Roche AG. (1995). Process for preparing 2-piperazine carboxylic acid derivatives (CA2186023C).
- The Organic Chemistry Tutor. (2019, July 29). Esterification of Carboxylic Acids [Video]. YouTube.
- A2B Chem. (n.d.). (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride.
- Echemi. (n.d.). (s)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride.
- Chem-Space. (n.d.). (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride.
- Echemi. (n.d.). Buy (R)-1-TERT-BUTYL 2-METHYL PIPERAZINE-1,2... .
- ChemSrc. (n.d.). 1-N-CBZ-piperazine-2-carboxylic acid Methyl ester-HCl.
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Application Note: A Scalable Synthesis Protocol for 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a valuable building block in medicinal chemistry and drug development. Piperazine derivatives are a cornerstone in the synthesis of a wide range of pharmaceuticals, recognized for their role in optimizing pharmacokinetic properties and acting as scaffolds for interacting with biological targets.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a successful and scalable synthesis. We present a robust, two-step synthetic route commencing from the commercially available 1-Boc-piperazine-2-carboxylic acid, detailing N-benzylation, methyl esterification, Boc-deprotection, and final salt formation. The protocols are designed for trustworthiness and scalability, emphasizing methods like crystallization for purification to avoid costly and time-consuming chromatography.
Strategic Synthesis Overview
The synthesis of this compound is strategically designed in a sequence that ensures high selectivity and yield, while being amenable to large-scale production. The retrosynthetic analysis identifies piperazine-2-carboxylic acid as the core scaffold. To achieve selective functionalization at the N1 and C2 positions, a protecting group strategy is essential.
Our forward synthesis commences with 1-Boc-piperazine-2-carboxylic acid , a key intermediate that allows for controlled reactions.[3] The tert-butyloxycarbonyl (Boc) group at the N1 position serves two critical functions: it deactivates one nitrogen, preventing undesired side reactions such as di-benzylation, and it directs the initial alkylation to the more nucleophilic N4 nitrogen.
The synthetic pathway proceeds as follows:
-
Reductive Amination: The N4 nitrogen of 1-Boc-piperazine-2-carboxylic acid is selectively benzylated using benzaldehyde and a reducing agent. This method is chosen over direct alkylation with benzyl halides to avoid the formation of quaternary ammonium salts and to ensure milder reaction conditions suitable for scale-up.[2][4]
-
Esterification & Deprotection: The carboxylic acid moiety is converted to a methyl ester. We employ a one-pot procedure where an acid catalyst, such as hydrochloric acid in methanol, simultaneously removes the Boc protecting group and facilitates the esterification.
-
Purification and Salt Formation: The final product is isolated as its hydrochloride salt. This not only provides a stable, crystalline solid that is easy to handle but also serves as an effective method of purification through recrystallization.[5][6]
This strategic sequence minimizes intermediate purification steps and utilizes cost-effective reagents, aligning with the principles of process chemistry for large-scale manufacturing.
Overall Synthetic Scheme
Figure 1: Overall reaction pathway for the synthesis.
Detailed Experimental Protocols
PART A: Selective N-Benzylation of 1-Boc-piperazine-2-carboxylic acid
This step employs reductive amination for the selective benzylation of the N4-position. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the carboxylic acid.[4]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 1-Boc-piperazine-2-carboxylic acid | 230.26 | 1.0 | Starting material |
| Benzaldehyde | 106.12 | 1.2 | Freshly distilled for best results |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | Add portion-wise to control reaction |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | For quenching |
| Magnesium Sulfate (anhydrous) | 120.37 | - | For drying organic phase |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-Boc-piperazine-2-carboxylic acid (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Stir until all solids are dissolved.
-
Aldehyde Addition: Add benzaldehyde (1.2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium triacetoxyborohydride (1.5 eq.) in several portions over 30 minutes. Causality Note: Portion-wise addition is crucial to manage the mild exotherm and any gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5][7]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[4] Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-Boc-4-benzyl-piperazine-2-carboxylic acid as a viscous oil or solid. This crude product is typically of sufficient purity to be carried forward to the next step without further purification.
PART B: Methyl Esterification, Deprotection, and Hydrochloride Salt Formation
This one-pot procedure efficiently combines two transformations: the acid-catalyzed esterification of the carboxylic acid and the simultaneous cleavage of the acid-labile Boc protecting group. The final product is then isolated directly as its hydrochloride salt.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| Crude 1-Boc-4-benzyl-piperazine-2-carboxylic acid | 320.39 | 1.0 | From Part A |
| Methanol (MeOH) | 32.04 | - | Anhydrous solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 2.5 | Or use 4M HCl in Dioxane / Methanolic HCl |
| Diethyl Ether or MTBE | - | - | For precipitation/recrystallization |
Step-by-Step Protocol
-
Reaction Setup: Dissolve the crude product from Part A (1.0 eq.) in anhydrous methanol (approx. 15 mL per gram). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Under a nitrogen atmosphere and with vigorous stirring, add thionyl chloride (2.5 eq.) dropwise via an addition funnel. Causality Note: This addition is highly exothermic and generates HCl gas in situ, which acts as the catalyst for both esterification and deprotection. A slow, controlled addition is critical for safety and yield.[8]
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. The product, this compound, should precipitate as a white solid. If precipitation is slow, a co-solvent like diethyl ether or methyl tert-butyl ether (MTBE) can be added to reduce solubility.
-
Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities.[9]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as isopropanol or an ethanol/ether mixture.[5]
-
Drying: Dry the final product under vacuum at 40-50 °C to a constant weight.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.[10]
Expected Analytical Data
| Test | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (400 MHz, D₂O) | Expect characteristic peaks for the benzyl group (aromatic protons ~7.4 ppm, benzylic CH₂ ~4.3 ppm), the methyl ester group (OCH₃ ~3.7 ppm), and the piperazine ring protons (complex multiplets between ~3.0-4.0 ppm). The integration should correspond to the structure. |
| LC-MS | A single major peak on the chromatogram. The mass spectrum should show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₃H₁₈N₂O₂. |
| Purity (HPLC) | ≥98% purity is typically achievable with this protocol.[11] |
Scale-Up and Process Safety Considerations
Scaling this synthesis requires careful attention to safety and process control.
-
Thermal Management: The addition of thionyl chloride in Step B is highly exothermic. For large-scale reactions, a jacketed reactor with controlled cooling is essential. The rate of addition must be carefully controlled to maintain the internal temperature below a safe limit.
-
Off-Gas Handling: The reaction of thionyl chloride with methanol generates significant amounts of HCl and SO₂ gas. The reactor must be vented through a suitable scrubber system (e.g., a sodium hydroxide solution) to neutralize acidic gases.
-
Solvent Choice: While DCM is effective at the lab scale, its environmental and health profile may necessitate exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) for the reductive amination step on an industrial scale.
-
Purification: Recrystallization is the preferred method for large-scale purification as it avoids chromatography.[5] Solvent screening may be necessary to optimize crystal form, yield, and purity.
-
Continuous Flow Processing: For industrial-scale production, converting key steps to a continuous flow process can offer superior control over reaction parameters, enhance safety, and improve reproducibility.[1][12]
Process Workflow Diagram
Figure 2: Step-by-step process workflow from starting material to final quality control.
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. By leveraging a selective reductive amination and a one-pot esterification/deprotection strategy, this protocol offers high yields while minimizing operational complexity. The emphasis on non-chromatographic purification methods makes this process well-suited for researchers and drug development professionals requiring multi-gram to kilogram quantities of this important chemical intermediate. Adherence to the outlined procedural controls and safety considerations will ensure a successful and efficient synthesis.
References
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Štefko, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
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Fall, Y., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 405-426. Available at: [Link]
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Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7074. Available at: [Link]
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Baltzly, R., et al. (1949). 1-benzylpiperazine. Organic Syntheses, 29, 15. Available at: [Link]
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Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. Available at: [Link]
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Štefko, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, PMCID: PMC7250917. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. (2014). Journal of Applicable Chemistry, 3(6), 2568-2576. Available at: [Link]
-
Kuleya, C., et al. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163. Available at: [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
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The Strategic Application of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride in the Synthesis of Novel Neuropharmacological Agents
Introduction: The intricate landscape of neuropharmacology necessitates the development of sophisticated molecular scaffolds that can be readily and precisely modified to interact with complex biological targets. Within this context, chiral piperazine derivatives serve as privileged structures, forming the core of numerous clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics.[1][2] 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a highly valuable chiral building block in medicinal chemistry, offering a structurally constrained yet versatile platform for the synthesis of novel neuropharmacological agents.[3][4] Its pre-installed chirality and orthogonally protected nitrogen atoms provide chemists with precise control over the synthetic pathway, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug discovery. This document provides a detailed guide on the application of this key intermediate, focusing on its strategic use in constructing potent cholinesterase inhibitors for potential Alzheimer's disease therapy.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to successful synthesis. This compound is a stable, crystalline solid amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 1217444-22-8 ((S)-enantiomer) | [3] |
| 392332-17-1 (racemic/unspecified) | [5] | |
| Molecular Formula | C₁₄H₁₉ClN₂O₄ | [3] |
| Molecular Weight | 314.77 g/mol | [3] |
| Appearance | White to off-white solid | [6] |
| Solubility | Moderate to high in polar organic solvents | [6] |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Strategic Importance in Synthesis: The Power of Orthogonal Protection
The synthetic utility of this compound lies in its clever arrangement of protecting groups. The nitrogen at the 1-position is protected by a benzyloxycarbonyl (Cbz or Z) group, while the nitrogen at the 4-position is a free secondary amine (after neutralization of the hydrochloride salt). The carboxylic acid at the 2-position is protected as a methyl ester. This arrangement allows for a sequential and controlled functionalization of the piperazine core.
The Cbz group is a robust protecting group, stable to a wide range of conditions, yet it can be selectively removed via catalytic hydrogenation.[7][8] This unmasks the N1 nitrogen, allowing for further modification. The free N4 nitrogen, however, is immediately available for reactions such as N-alkylation or acylation, providing the first point of diversification. The methyl ester at C2 can be hydrolyzed to a carboxylic acid, which can then be converted to amides, hydroxamic acids, or other functional groups, representing a second key site for modification.
Application Protocol: Synthesis of Piperazine-2-Carboxylic Acid-Based Cholinesterase Inhibitors
This section details a generalized protocol for the synthesis of potent cholinesterase inhibitors for potential application in Alzheimer's disease, adapted from established methodologies for related piperazine-2-carboxylic acid derivatives.[9][10] The overall workflow involves the functionalization of the N4-position, followed by modification of the C2-methyl ester.
Workflow Overview
Caption: General synthetic workflow for neuropharmacological agents.
Part 1: N-Alkylation of the Piperazine N4-Nitrogen
Causality: The initial step focuses on introducing diversity at the N4 position. This is a crucial modification as this part of the molecule often interacts with the peripheral anionic site (PAS) of the cholinesterase enzyme. The choice of the alkylating agent (e.g., substituted benzyl halides) directly influences the resulting compound's potency and selectivity.
Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) (2.5 eq.).
-
Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl bromide) (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N4-alkylated intermediate.
Part 2: Saponification of the C2-Methyl Ester
Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical step to enable further functionalization. The resulting carboxylic acid is a versatile handle for introducing various functionalities designed to interact with the catalytic active site (CAS) of the target enzyme.
Protocol:
-
Dissolve the N4-alkylated intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Part 3: Amide Bond Formation
Causality: The final step involves coupling the carboxylic acid with a diverse range of amines to generate the final library of potential drug candidates. This amide bond formation creates functionalities that can form key hydrogen bonds within the active site of cholinesterases.
Protocol:
-
Dissolve the carboxylic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq.) or EDCI (1.2 eq.) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
Mechanism of Action: Dual-Binding Site Cholinesterase Inhibition
The neuropharmacological agents synthesized via this pathway are designed as Multi-target-Directed Ligands (MTDLs), specifically as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The degradation of the neurotransmitter acetylcholine by these enzymes is a key factor in the cognitive decline observed in Alzheimer's disease.[9][10]
The synthesized piperazine derivatives are engineered to interact with two key regions of the cholinesterase enzymes:
-
Catalytic Active Site (CAS): The functional group installed at the C2 position (e.g., amide, hydroxamic acid) is designed to form hydrogen bonds and other interactions with key amino acid residues in the CAS, blocking the site where acetylcholine is hydrolyzed.
-
Peripheral Anionic Site (PAS): The substituent at the N4 position (e.g., a substituted benzyl group) is positioned to interact with the PAS, which is located at the entrance of the active site gorge. This interaction can allosterically modulate enzyme activity and is also implicated in preventing the enzyme from promoting the aggregation of amyloid-beta peptides, another hallmark of Alzheimer's disease.
Sources
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- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. RR [rrscientific.com]
- 5. 392332-17-1|this compound|BLD Pharm [bldpharm.com]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. b.aun.edu.eg [b.aun.edu.eg]
Application Note & Protocol: Selective N-Alkylation of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract
This document provides a detailed technical guide for the selective N-alkylation of the N4 position of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. N-substituted piperazines are ubiquitous structural motifs in medicinal chemistry, crucial for tuning the pharmacological and pharmacokinetic properties of drug candidates.[1][2] The starting material presents a common synthetic challenge: selectively functionalizing the secondary amine in the presence of other reactive sites and starting from a hydrochloride salt. This guide presents two robust and field-proven protocols: (A) Direct Alkylation via SN2 reaction with alkyl halides and (B) Reductive Amination with carbonyl compounds. We delve into the mechanistic rationale behind each method, offering insights into reagent selection and reaction optimization. The protocols are designed to be self-validating, incorporating detailed steps for reaction monitoring, product purification, and characterization, ensuring reproducible and high-purity outcomes for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The piperazine ring is a privileged scaffold in modern pharmaceuticals, prized for its ability to modulate aqueous solubility, bioavailability, and receptor-binding interactions.[1] The target molecule, 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, is an asymmetrically substituted piperazine. The N1 nitrogen is protected as a benzyl carbamate, while the N4 nitrogen is a secondary amine, which is the target for alkylation. The presence of the hydrochloride salt necessitates an initial neutralization step to unmask the nucleophilic secondary amine.
The core synthetic challenge is to achieve selective mono-alkylation at the N4 position. Direct alkylation of amines with alkyl halides is a classic method but is often plagued by over-alkylation, where the newly formed tertiary amine, being more nucleophilic than the starting secondary amine, reacts further to form a quaternary ammonium salt.[3][4]
To address this, we present two complementary strategies:
-
Direct Alkylation: A straightforward approach using a non-nucleophilic base to control the reaction environment and minimize side products.
-
Reductive Amination: A highly selective and often preferred method that avoids the possibility of over-alkylation by proceeding through an iminium intermediate, which is reduced in situ.[5][6]
The benzyl group at N1 serves as a stable protecting group under these conditions but can be readily removed by hydrogenolysis at a later stage, allowing for the synthesis of 1,4-unsymmetrically disubstituted piperazines.[7][8]
Chemical Structures
| Compound | Structure | Role |
| Starting Material (SM) : 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate HCl | (Illustrative structure, actual rendering may vary) | Substrate |
| Alkylating Agent (Direct) : Alkyl Halide (R-X) | R-X (e.g., CH₃-I, Bn-Br) | Electrophile |
| Alkylating Agent (Reductive) : Aldehyde/Ketone (R-CHO/R₂CO) | R-CHO / R₂CO | Electrophile |
| Product : 1-Benzyl 2-methyl 4-alkyl-piperazine-1,2-dicarboxylate | (Illustrative structure, actual rendering may vary) | N-alkylated product |
Mechanistic Rationale and Causality
A deep understanding of the reaction mechanisms is critical for troubleshooting and adapting these protocols to different substrates.
Workflow Overview
Caption: General workflow for the N-alkylation of the piperazine hydrochloride salt.
Protocol A: Direct Alkylation Mechanism
This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for direct N-alkylation.
Causality behind Experimental Choices:
-
Base Selection: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃) is crucial.[9] These bases are strong enough to deprotonate the piperazine hydrochloride and neutralize the H-X byproduct, but they do not compete with the piperazine as a nucleophile, preventing unwanted side reactions.
-
Solvent: Aprotic polar solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the charged transition state of the SN2 reaction without interfering with the nucleophile.
Protocol B: Reductive Amination Mechanism
This is a two-step, one-pot process that is highly efficient for creating C-N bonds.
Caption: Mechanism of reductive amination.
Causality behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting carbonyl compound. Unlike stronger reducing agents like NaBH₄, it will not significantly reduce the aldehyde or ketone starting material. It is also tolerant of mildly acidic conditions which help to catalyze iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common solvents as they are compatible with STAB and effectively dissolve the organic reactants.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Direct N-Alkylation with Alkyl Halide
This protocol is suitable for reactive primary alkyl halides (e.g., iodides, bromides, benzyl halides).
Materials and Reagents
| Reagent | Mol. Wt. | Amount (1 mmol scale) | Molar Eq. |
| 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate HCl | 328.80 | 329 mg | 1.0 |
| Alkyl Halide (R-X) | Varies | 1.1 mmol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 340 µL (1.94 mmol) | ~2.0 |
| Acetonitrile (ACN), anhydrous | 41.05 | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (329 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask. Stir the suspension.
-
Base Addition: Add DIPEA (340 µL, ~2.0 mmol) to the suspension. Stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or heat to 40-60 °C if the alkyl halide is less reactive).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ACN. b. Dissolve the residue in Ethyl Acetate (20 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure N-alkylated product.
Protocol B: N-Alkylation via Reductive Amination
This is the preferred method for a wider range of substrates, including those from less reactive ketones, and for minimizing side products.
Materials and Reagents
| Reagent | Mol. Wt. | Amount (1 mmol scale) | Molar Eq. |
| 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate HCl | 328.80 | 329 mg | 1.0 |
| Aldehyde or Ketone | Varies | 1.2 mmol | 1.2 |
| Triethylamine (TEA) | 101.19 | 140 µL (1.0 mmol) | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (329 mg, 1.0 mmol).
-
Solvent & Base: Add anhydrous DCM (10 mL) followed by triethylamine (140 µL, 1.0 mmol). Stir for 15 minutes at room temperature to form the free amine.
-
Carbonyl Addition: Add the aldehyde or ketone (1.2 mmol) to the solution. Stir for 30 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add Sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The addition can be mildly exothermic.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with aldehydes are often complete in 1-4 hours; ketones may require longer.
-
Work-up: a. Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 20 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x 10 mL). d. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. e. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Product Characterization & Troubleshooting
Analytical Data (Example: N-methylated product)
| Analysis | Expected Observations |
| TLC | Product should have a higher Rf than the starting free amine in a non-polar solvent system (e.g., 30% EtOAc/Hexanes). Stains with ninhydrin (faintly) or permanganate. |
| ¹H NMR | Appearance of a new singlet for the N-CH₃ group around 2.2-2.5 ppm. Disappearance of the N-H proton signal. |
| ¹³C NMR | Appearance of a new signal for the N-CH₃ carbon around 40-45 ppm. |
| LC-MS (ESI+) | A clear peak corresponding to [M+H]⁺ for the product's molecular weight. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction / Low Conversion | 1. Incomplete deprotonation of HCl salt.2. Inactive alkylating agent.3. Insufficient reaction time/temperature. | 1. Ensure sufficient base is added; stir for an adequate time before adding the electrophile.2. Use a fresh or newly purchased alkylating agent.3. Increase temperature (Protocol A) or allow longer reaction time. |
| Formation of Side Products (Protocol A) | Over-alkylation leading to quaternary salt. | 1. Use an exact stoichiometric amount (1.0 eq) of the alkyl halide.2. Do not let the reaction run for an excessively long time.3. Switch to Protocol B (Reductive Amination). |
| Difficulty in Purification | Product is very polar or co-elutes with byproducts. | 1. For polar products, try a different solvent system for chromatography (e.g., DCM/Methanol).2. Ensure the work-up was thorough to remove base and salts. |
References
-
Sherrill, R. G., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link]
-
Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Larkin, M. A., et al. (1964). 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]
-
Pollard, C. B., & MacDowell, L. G. (1934). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Wikipedia. [Link]
-
Salvatore, R. N., et al. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters. [Link]
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary Chemistry. [Link]
-
Bar, F. M., et al. (2015). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. [Link]
-
Bakherad, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
-
Chen, B., et al. (2019). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive NMR-Based Structural Elucidation of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract: This document provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a chiral piperazine derivative. Piperazine scaffolds are central to numerous pharmacologically active agents, making their unambiguous structural confirmation a critical step in drug development.[1][2] This application note moves beyond a simple listing of chemical shifts to provide a strategic, in-depth protocol for researchers and scientists. We will explore the causality behind methodological choices, focusing on sample preparation, one- and two-dimensional NMR acquisition, and the nuanced interpretation of spectral data shaped by the molecule's inherent structural complexities, including a stereocenter, diastereotopic protons, and potential conformational isomerism.
Introduction: Unpacking the Structural Complexity
The target molecule, this compound, presents several interesting challenges for NMR characterization that necessitate a multi-faceted analytical approach. A robust understanding of its structure is paramount for quality control and for correlating structure with biological activity.
Key Structural Features and Their NMR Implications:
-
Piperazine Ring: As a six-membered saturated heterocycle, the piperazine ring predominantly adopts a chair conformation to minimize steric strain.[3] The presence of bulky substituents and the protonation state can influence the dynamics of ring inversion.[4][5]
-
Chiral Center (C2): The carbon at position 2 is a stereocenter. This chirality renders the molecule asymmetric, which has profound consequences for the NMR spectrum.
-
Diastereotopicity: The C2 stereocenter makes geminal protons on adjacent methylene groups (C3, C5, C6) and the two protons of the N1-benzylic group (-CH₂-Ph) chemically non-equivalent.[6] These diastereotopic protons will exhibit different chemical shifts and will couple to each other, often resulting in complex splitting patterns (e.g., AB quartets) instead of simple singlets or triplets.[7]
-
N-Carbamate and Ester Functionalities: The N1-benzylcarbamate and C2-methyl ester groups are electron-withdrawing, which will shift adjacent protons downfield. Furthermore, restricted rotation around the N1-C(O) amide-like bond can lead to the presence of multiple conformers or rotamers in solution, potentially causing signal broadening or the appearance of multiple sets of signals.[1][4][8]
-
Hydrochloride Salt: The molecule is protonated, most likely at the N4 position, the more basic secondary amine. This positive charge significantly deshields the protons on the piperazine ring, causing a substantial downfield shift in their resonance frequencies. This salt form also dictates the choice of deuterated solvents, as solubility in non-polar solvents like chloroform-d (CDCl₃) will be poor.
Experimental Design and Protocols
A successful characterization relies on meticulous sample preparation and a logical suite of NMR experiments. The workflow is designed to be self-validating, where two-dimensional experiments are used to confirm the assignments proposed from one-dimensional spectra.
Protocol: NMR Sample Preparation
The goal is to prepare a homogenous solution of sufficient concentration for all necessary experiments, particularly the less sensitive ¹³C and 2D NMR acquisitions.
Materials:
-
This compound sample
-
Deuterated solvent: DMSO-d₆ (recommended), D₂O, or CD₃OD
-
5 mm NMR tubes (high-quality tubes are recommended to minimize shimming issues)[9]
-
Pasteur pipette and cotton wool (for filtration)
Step-by-Step Methodology:
-
Solvent Selection Rationale: DMSO-d₆ is the preferred solvent. It is an excellent solvent for hydrochloride salts, is non-exchangeable with the N-H proton (allowing its observation), and has a high boiling point suitable for potential variable-temperature studies. D₂O is an alternative, but the N4-H proton will exchange with deuterium and become invisible.
-
Weighing the Sample: For a comprehensive analysis on a 400-600 MHz spectrometer, weigh approximately 15-20 mg of the sample. This concentration is a good compromise, providing excellent signal-to-noise for ¹H spectra within minutes and allowing for ¹³C and 2D spectra to be acquired in a reasonable timeframe (1-4 hours each).[10][11]
-
Dissolution: Add the weighed sample to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Vortex the vial for 30-60 seconds to ensure complete dissolution. If any particulates remain, the solution must be filtered.
-
Filtration and Transfer: Place a small plug of cotton wool into a Pasteur pipette. Transfer the sample solution through the filtered pipette into the NMR tube. This prevents solid impurities from distorting the magnetic field homogeneity, which would complicate the shimming process.[12]
-
Final Check: The final sample height in the tube should be approximately 4-5 cm, ensuring it fills the detection region of the NMR probe coil. Cap the NMR tube securely.
Protocol: NMR Data Acquisition
The following experiments provide a complete dataset for structural elucidation. The parameters are suggested for a 400 MHz spectrometer.
| Experiment | Purpose | Key Parameters | Rationale |
| ¹H NMR | Observe proton chemical shifts, integrals, and coupling patterns. | zg30 pulse program, 32 scans, 2s relaxation delay | Provides a high-level overview of the proton environments. |
| ¹³C{¹H} NMR | Observe chemical shifts of all unique carbon atoms. | zgpg30 pulse program, 1024 scans, 2s relaxation delay | Detects all carbon signals, including quaternary carbons. |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals. | dept135 pulse program, 256 scans | Aids in assigning carbon types, simplifying spectral interpretation. |
| 2D ¹H-¹H COSY | Identifies proton-proton spin coupling networks. | cosygpqf pulse program, 2 scans, 256 increments | Crucial for tracing the connectivity of protons within the piperazine ring. |
| 2D ¹H-¹³C HSQC | Correlates protons to their directly attached carbons. | hsqcedetgpsisp2.2, 2 scans, 256 increments | Unambiguously links each proton signal to its corresponding carbon signal. |
| 2D ¹H-¹³C HMBC | Identifies long-range (2-3 bond) proton-carbon correlations. | hmbcgplpndqf, 8 scans, 256 increments | The key experiment for connecting molecular fragments, e.g., linking the benzyl group to the piperazine ring via the carbamate carbonyl. |
Spectral Interpretation: A Predictive Analysis
Based on the known structure and fundamental NMR principles, we can predict the key features of the spectra. This predictive exercise is essential for guiding the final analysis.
Predicted ¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.3-7.5 ppm): The five protons of the phenyl ring will appear in this region as a complex multiplet.
-
Benzylic Protons (δ ~5.2 ppm): The two diastereotopic protons of the -CH₂-Ph group are expected to appear as an "AB quartet." This pattern arises because the two protons have different chemical shifts (Δδ) and are coupled to each other with a geminal coupling constant (²JHH ≈ 12-18 Hz). Each proton will appear as a doublet.
-
Piperazine Ring Protons (δ 3.0-4.5 ppm): This will be the most complex region. Due to protonation at N4 and adjacent electron-withdrawing groups, all ring protons are shifted significantly downfield.
-
H2: This methine proton, being alpha to both a nitrogen and a carbonyl, will be a distinct multiplet.
-
H3, H5, H6: The methylene protons on these carbons are all diastereotopic. They will appear as a series of overlapping multiplets. Large coupling constants (³JHH ≈ 10-13 Hz) are expected for axial-axial couplings, while smaller couplings (³JHH ≈ 2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions.[13]
-
-
Methyl Ester Protons (δ ~3.7 ppm): This group will appear as a sharp singlet integrating to three protons.
-
N-H Proton (δ > 9.0 ppm): The ammonium proton at N4 in DMSO-d₆ is expected to be a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectrum Analysis
| Carbon Type | Predicted Chemical Shift (δ) ppm | Rationale |
| Ester Carbonyl (C=O) | 170-173 | Typical chemical shift for an ester carbonyl. |
| Carbamate Carbonyl (C=O) | 154-156 | Carbamate carbonyls are typically more shielded than ester carbonyls. |
| Aromatic Carbons (Ph) | 127-137 | Standard range for a monosubstituted benzene ring. |
| Benzylic Carbon (-CH₂-Ph) | ~67 | Alpha to both an oxygen and an aromatic ring. |
| C2 (Piperazine) | 55-60 | Methine carbon alpha to two electron-withdrawing groups (N1-carbamate and C2-ester). |
| Methyl Ester (-OCH₃) | ~52 | Typical value for a methyl ester carbon. |
| C3, C5, C6 (Piperazine) | 40-50 | Methylene carbons in a protonated piperazine ring. The exact shifts will vary based on their position relative to the substituents. |
Data Visualization and Workflow
Visualizing the experimental workflow and the key structural correlations provides a clear strategic overview.
Caption: Comprehensive NMR workflow from sample preparation to final structure validation.
To confirm the connectivity between the disparate parts of the molecule, specific long-range correlations observed in the HMBC spectrum are indispensable.
Caption: Key HMBC correlations for unambiguous assignment of the molecular framework.
Conclusion
The structural characterization of this compound by NMR is a non-trivial task that requires a systematic and comprehensive approach. By understanding the inherent structural complexities such as the C2 stereocenter and its induction of diastereotopicity, and by employing a logical suite of 1D and 2D NMR experiments, an unambiguous assignment can be achieved. The protocols and predictive analyses detailed in this note provide a robust framework for researchers to confidently elucidate the structure of this and other similarly complex chiral piperazine derivatives, ensuring data integrity in the drug development pipeline.
References
-
Wessig, P., & Müller, C. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1333. [Link]
-
Al-Ostath, A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-950. [Link]
-
Wessig, P., & Müller, C. (2023). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Müller, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41321-41331. [Link]
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GIAO calculation of 1-Phenylpiperazine. (n.d.). DergiPark. [Link]
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Hore, P. J. (n.d.). Chemical shifts. University College London. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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Zhang, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(11), 955-958. [Link]
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Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link]
-
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. (n.d.). J&K Scientific. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]
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Udrea, A. M., et al. (2017). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 62(6-7), 543-548. [Link]
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Liu, J., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7856. [Link]
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Müller, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41321-41331. [Link]
- Hore, P. J. (2015). Nuclear Magnetic Resonance. Oxford University Press.
-
Baltzly, R., et al. (1949). 1-BENZYLPIPERAZINE. Organic Syntheses, 29, 15. [Link]
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Salpci, E., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 19(9), 13837-13851. [Link]
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Mao, J. D., et al. (2006). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 70(8), 2024-2036. [Link]
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Cîrîc, A., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(2), M940. [Link]
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Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). SciELO. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
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NMR Spectroscopy: Diastereotopism. (2021). YouTube. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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NMR Links and Resources. (n.d.). University of Guelph. [Link]
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1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. [Link]
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How to differentiate diastereotopic protons by NMR in flexible groups? (2016). Chemistry Stack Exchange. [Link]
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Sample Preparation. (n.d.). University College London. [Link]
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Benzyl piperazine-1-carboxylate. (n.d.). PubChem. [Link]
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H-H and 13C-H coupling constants in pyridazine. (1965). ResearchGate. [Link]
- Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11-15.
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Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]
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Solid-phase synthesis using "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride"
An Application Guide to Solid-Phase Synthesis Using 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[1] Solid-phase synthesis (SPS) offers a powerful and efficient methodology for creating large libraries of piperazine-containing compounds for drug discovery.[2][3] This document provides a detailed guide for researchers and drug development professionals on the application of This compound , a versatile and orthogonally protected building block, in solid-phase organic synthesis (SPOS). We will explore the strategic advantages of its protecting group scheme, provide step-by-step protocols for immobilization, diversification, and cleavage, and discuss methods for in-process monitoring and final product characterization.
The Building Block: Rationale and Chemical Logic
The utility of "this compound" lies in its distinct protecting groups, which allow for selective chemical manipulation at three different points of the molecule. This orthogonal design is the cornerstone of its application in combinatorial chemistry.
-
C2-Methyl Ester: This group masks a carboxylic acid. It can be selectively hydrolyzed (saponified) under basic conditions to reveal the carboxylate functional group. This carboxylate is the primary handle for covalent attachment to a hydroxyl-bearing solid-phase resin, such as Wang or PAM resin.
-
N1-Benzyl (Bzl) Group: The benzyl group is a robust protecting group for the N1 amine. It is stable to the basic conditions used for methyl ester hydrolysis and the moderately acidic or basic conditions used during peptide coupling cycles. Its removal typically requires harsh conditions like strong acidolysis (e.g., with Trifluoromethanesulfonic acid) or catalytic hydrogenation, making it a "permanent" protecting group until the final cleavage step.[4]
-
N4-Amine Hydrochloride: The secondary amine at the N4 position is presented as a hydrochloride salt. This renders it unreactive. Before it can be used as a nucleophile for chain extension, it must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This N4 position is the key site for diversification, where various building blocks (amino acids, carboxylic acids, etc.) can be sequentially added.
Caption: Chemical structure and functional sites of the piperazine building block.
Principles and Workflow of Solid-Phase Synthesis
Solid-phase synthesis streamlines the production of complex molecules by anchoring the starting material to an insoluble polymer resin. All reactions are driven to completion using excess reagents, which, along with byproducts, are simply washed away. This eliminates the need for complex purification of intermediates.[5]
The general workflow using our target building block involves four key stages:
-
Preparation & Immobilization: The building block's methyl ester is hydrolyzed in solution to reveal the carboxylic acid, which is then covalently linked to a solid support.
-
N4-Amine Deprotection/Neutralization: The hydrochloride salt on the N4-amine is neutralized to expose the nucleophilic secondary amine.
-
Iterative Chain Elongation: New chemical moieties (e.g., Boc- or Fmoc-protected amino acids, carboxylic acids) are coupled to the N4-amine. This cycle of deprotection (if applicable) and coupling is repeated to build the desired molecule.
-
Final Cleavage: The completed molecule is cleaved from the solid support, and permanent protecting groups (like the N1-Benzyl) are removed simultaneously, typically using a strong acid cocktail.
Caption: Overall workflow for solid-phase synthesis using the piperazine scaffold.
Detailed Experimental Protocols
These protocols are designed as a starting point and may require optimization based on the specific target molecule and resin characteristics.
Protocol 3.1: Saponification of the C2-Methyl Ester
Causality: Before the piperazine scaffold can be attached to a hydroxyl-functionalized resin (like Wang resin), the methyl ester must be converted to a carboxylic acid. This is achieved via base-catalyzed hydrolysis (saponification). Lithium hydroxide (LiOH) is an effective reagent for this transformation at room temperature.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.1 M concentration).
-
Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3 using 1N HCl. This protonates the carboxylate and the N4-amine.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can be used in the next step without further purification.
Protocol 3.2: Immobilization onto Wang Resin
Causality: The free carboxylic acid is coupled to the resin via an ester linkage. This is an esterification reaction that requires an activating agent to convert the carboxylic acid into a more reactive species, preventing side reactions and driving the coupling to completion. The combination of DIC (Diisopropylcarbodiimide) and OxymaPure® is a modern, efficient, and low-racemization coupling system.
-
Resin Swelling: Swell 1.0 g of Wang resin (typical loading: 0.8-1.2 mmol/g) in Dichloromethane (DCM) for 30 minutes, then wash 3 times with Dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve 3.0 equivalents (relative to resin loading) of the hydrolyzed piperazine carboxylic acid from Protocol 3.1 in DMF. Add 3.0 equivalents of OxymaPure® and 3.0 equivalents of DIC. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activation mixture to the swollen resin. Agitate the vessel at room temperature for 4-6 hours.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and treat it with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Washing: Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum. A small sample can be cleaved to confirm successful loading via LC-MS.
Protocol 3.3: Iterative Synthesis Cycle (Example: Coupling an Amino Acid)
Causality: This cycle demonstrates how to add new building blocks to the N4 position. The amine must first be neutralized from its hydrochloride salt form to become nucleophilic. Standard peptide coupling reagents are then used for amide bond formation.
-
Resin Swelling: Swell the resin-bound piperazine scaffold in DMF for 20 minutes.
-
Neutralization: Wash the resin with a 5% solution of DIPEA in DMF (3 x 2 minutes) to neutralize the N4-amine hydrochloride and expose the free secondary amine.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove excess DIPEA.
-
Coupling:
-
In a separate vessel, prepare the coupling solution: Dissolve 3.0 eq of the desired N-protected amino acid (e.g., Fmoc-Ala-OH), 3.0 eq of HBTU, and 6.0 eq of DIPEA in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates the successful consumption of the free amine. If the test is positive, the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc-Deprotection (if applicable): If an Fmoc-protected amino acid was used, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group and reveal a new primary amine for the next coupling cycle.
-
Repeat: Repeat steps 3-7 for each subsequent building block in the sequence.
Protocol 3.4: Final Cleavage and Deprotection
Causality: A strong acid is required to cleave the ester linkage to the Wang resin and simultaneously remove the N1-Benzyl protecting group. Trifluoroacetic acid (TFA) is the standard reagent. Scavengers are critical to capture the reactive carbocations generated during cleavage (e.g., from the benzyl group and resin linker), preventing them from re-attaching to the product and causing side reactions.[6]
-
Preparation: Place the dried, final peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . Use approximately 10 mL of cocktail per gram of resin.
-
TFA: Cleaves the molecule from the resin and removes acid-labile protecting groups.
-
Water: Acts as a scavenger and aids in hydrolysis.
-
TIS: A highly effective carbocation scavenger.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume (10x) of cold diethyl ether. The cleaved product should precipitate as a solid.
-
Purification: Centrifuge the mixture, decant the ether, and wash the solid pellet with cold ether two more times. Dry the crude product under vacuum.
-
Analysis: Analyze the crude product by LC-MS and purify using preparative HPLC.
Quantitative Data and Analytical Characterization
A self-validating protocol requires checkpoints to ensure the synthesis is proceeding as expected. On-resin monitoring provides qualitative feedback, while post-cleavage analysis offers quantitative assessment of the final product's identity and purity.
Table 1: Key Quantitative Parameters for Synthesis Protocols
| Parameter | Protocol 3.2 (Immobilization) | Protocol 3.3 (Coupling) | Protocol 3.4 (Cleavage) |
| Building Block | 3.0 eq (vs. resin capacity) | 3.0 eq (vs. scaffold on resin) | N/A |
| Coupling Reagents | 3.0 eq (DIC/Oxyma) | 3.0 eq (HBTU) | N/A |
| Base | N/A | 6.0 eq (DIPEA) | N/A |
| Reaction Time | 4-6 hours | 2 hours | 2-3 hours |
| Solvent | DMF | DMF | TFA Cocktail |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Table 2: Analytical Methods for Quality Control
| Analysis Stage | Technique | Purpose | Expected Result |
| On-Resin | Kaiser Test | Detects free primary/secondary amines. | Negative (yellow beads) after a successful coupling step. |
| On-Resin | Chloranil Test | Detects secondary amines (like N4-piperazine). | Positive (blue/green beads) before coupling, Negative after. |
| Post-Cleavage | HPLC | Assesses purity and quantifies the target compound. | A major peak corresponding to the product, with purity >85% (crude). |
| Post-Cleavage | LC-MS | Confirms the molecular weight (identity) of the product. | The observed mass should match the calculated mass of the target molecule.[7][8] |
References
- Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from orgsyn.org. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0084]
- Contreras, J. M., et al. (2001). Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. Journal of Combinatorial Chemistry, 3(5), 447-453. [Link: https://pubs.acs.org/doi/10.1021/cc010015p]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link: http://www.connectjournals.com/ijhc]
- Nielsen, T. E., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128501. [Link: https://pubmed.ncbi.nlm.nih.gov/34954316/]
- ACS Publications. (2001). Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. [Link: https://pubs.acs.org/doi/10.1021/cc010015p]
- MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(16), 4947. [Link: https://www.mdpi.com/1420-3049/26/16/4947]
- ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Tetrahedron Letters. [Link: https://www.sciencedirect.com/science/article/pii/S004040392400511X]
- PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609598/]
- RSC Publishing. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]
- ACS Publications. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Organic Letters, 1(7), 1013-1015. [Link: https://pubs.acs.org/doi/10.1021/ol9900100]
- RSC Publishing. (2016). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 6(10), 8196-8216. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra25178a]
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. 1(3), 1-9. [Link: https://www.ntu.edu.iq/ojs/index.php/jps/article/view/281]
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. [Link: https://www.benchchem.com/product/bchm2198]
- RSC Publishing. (2016). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlehtml/2016/ra/c5ra25178a]
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link: https://www.unodc.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-2/]
- Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202500366]
- ResearchGate. (2008). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link: https://www.researchgate.net/publication/23276532_A_Practical_Synthesis_of_Differentially_Protected_2-Hydroxymethylpiperazines]
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS? [Link: https://www.bocsci.
- ResearchGate. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link: https://www.researchgate.
- Semantic Scholar. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link: https://www.semanticscholar.org/paper/Simplified-Procedure-for-General-Synthesis-of-a-Batch-Vessel-to-a-Flow-C-%C5%A0afa-r-Kavran/227572d4c0c19a008108a788e0018f3a38f32f38]
- ResearchGate. (2016). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link: https://www.researchgate.net/publication/305389650_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
- ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/6596e147b1842068101a1e0a]
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link: https://www.jocpr.
- Beilstein Journals. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2508-2524. [Link: https://www.beilstein-journals.org/bjoc/articles/14/234]
- ResearchGate. (2012). Determination of piperazine derivatives in “Legal Highs”. [Link: https://www.researchgate.
- Broad Institute. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link: https://www.broadinstitute.org/sites/default/files/2022-12/Practical_Synthesis_Guide_to_Solid_Phase_Peptide_Chemistry.pdf]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. [Link: https://www.acsgcipr.
- AAPPTec. (n.d.). Cleavage from Wang Resin. [Link: https://www.aapptec.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
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- 5. peptide.com [peptide.com]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Welcome to the technical support guide for the synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: I've just run the synthesis of this compound. What are the most probable byproducts I should be looking for?
A: In the synthesis of asymmetrically substituted piperazines, several byproducts can arise due to the bifunctional nature of the piperazine core. The primary synthesis involves protecting the N-1 position of methyl piperazine-2-carboxylate with a benzyloxycarbonyl (Cbz) group. The most common impurities stem from reactions at the undesired N-4 position, incomplete reactions, or degradation under certain workup conditions.
You should primarily screen for the following species:
-
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid methyl ester: This is the di-protected byproduct where both nitrogen atoms of the piperazine ring have reacted with the Cbz-donating reagent (e.g., Benzyl Chloroformate). This occurs when the stoichiometry is not carefully controlled or if reaction conditions favor di-substitution.[1]
-
Unreacted Methyl piperazine-2-carboxylate: The starting material may be present due to an incomplete reaction.
-
1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid: This results from the hydrolysis of the methyl ester at the C-2 position.[2][3] This is particularly common during aqueous workups under acidic or basic conditions that are too harsh or prolonged.
-
Benzyl Alcohol: A common process-related impurity arising from the hydrolysis of the Cbz-Cl reagent or potential degradation of the Cbz protecting group.
-
Positional Isomer (4-Benzyl 1-methyl piperazine-1,4-dicarboxylate): While sterically less favored, reaction at the N-4 position can occur, leading to a positional isomer. The relative nucleophilicity of the two nitrogen atoms is a key factor.
The formation of these byproducts not only reduces the yield of the desired product but also complicates purification. Proactive identification is the first step in mitigation.
Q2: My reaction shows multiple spots on TLC and a complex crude NMR. How can I systematically identify these unknown byproducts?
A: A multi-step analytical approach is the most reliable way to identify impurities. Do not rely on a single technique.
Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis This is your most powerful initial tool. An LC-MS run will separate the components and provide their mass-to-charge ratio (m/z). You can then compare these masses to the theoretical molecular weights of the suspected byproducts.
Step 2: Proton and Carbon NMR Spectroscopy (¹H & ¹³C NMR) After identifying potential structures by mass, NMR provides the definitive structural confirmation. Look for key diagnostic signals that differentiate the product from the byproducts. For example, the 1,4-di-Cbz byproduct will show signals for two Cbz groups (e.g., two benzyl CH₂ singlets and aromatic protons integrating to 10H instead of 5H). The hydrolyzed acid will lack the characteristic methyl ester singlet (~3.7 ppm).[1]
Step 3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) A calibrated HPLC method is essential for quantifying the levels of these impurities. A DAD can help distinguish between compounds with different chromophores.[4]
The following table summarizes the key analytical data for the most common byproducts to aid in their identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (in CDCl₃) | Key MS (ESI+) m/z |
| Desired Product | 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate | 278.31 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, Bn-CH₂), ~3.70 (s, 3H, OCH₃) | 279.1 [M+H]⁺ |
| Di-Cbz Byproduct | 1,4-Bis(benzyloxycarbonyl) piperazine-2-carboxylic acid methyl ester | 412.43 | ~7.35 (m, 10H, Ar-H), ~5.15 (two s, 4H, Bn-CH₂), ~3.70 (s, 3H, OCH₃) | 413.2 [M+H]⁺ |
| Hydrolyzed Byproduct | 1-(Benzyloxycarbonyl) piperazine-2-carboxylic acid | 264.28 | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, Bn-CH₂), No OCH₃ signal, broad COOH proton | 265.1 [M+H]⁺ |
| Starting Material | Methyl piperazine-2-carboxylate | 144.17 | ~3.73 (s, 3H, OCH₃), No Cbz signals (Ar-H, Bn-CH₂) | 145.1 [M+H]⁺ |
Troubleshooting Guide: Minimizing Byproduct Formation
Effective troubleshooting requires understanding the reaction mechanism. The core of this synthesis is the nucleophilic attack of a piperazine nitrogen onto an electrophilic carbonyl carbon.
Issue 1: High Levels of the 1,4-Di-Cbz Byproduct
-
Causality: The formation of the di-substituted byproduct is a classic problem in piperazine chemistry.[1] After the first nitrogen is acylated to form the desired product, the second nitrogen (N-4) remains nucleophilic and can compete for the acylating agent. This is often exacerbated by using an excess of the Cbz reagent or by reaction conditions that increase the nucleophilicity of the N-4 position.
-
Mitigation Strategy:
-
Stoichiometric Control: Use no more than 1.0-1.05 equivalents of the Cbz-reagent (e.g., Benzyl Chloroformate).
-
Slow Addition at Low Temperature: Add the Cbz-reagent dropwise to a cooled solution (0-5 °C) of the methyl piperazine-2-carboxylate and a base (like triethylamine or DIPEA). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive N-1 position and minimizing the slower reaction at N-4.
-
Choice of Base: Use a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the reaction.
-
Issue 2: Presence of Hydrolyzed Byproduct (Carboxylic Acid)
-
Causality: Methyl esters are susceptible to hydrolysis under both acidic and basic conditions, a common issue in ester manipulations.[2][5] During the aqueous workup, prolonged exposure to a basic wash (e.g., NaHCO₃) or an acidic wash can catalyze the cleavage of the ester to the corresponding carboxylic acid.
-
Mitigation Strategy:
-
Mild Workup Conditions: Use a saturated solution of sodium bicarbonate for neutralization, but minimize the contact time. Avoid strong bases like NaOH or K₂CO₃.
-
Temperature Control: Perform all aqueous washes at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.
-
Avoid Acidic Hydrolysis: If an acid wash is necessary, use a dilute, weak acid and perform it quickly at low temperature.
-
Anhydrous Workup: If feasible for the specific downstream application, consider a non-aqueous workup, such as filtering the amine salt and concentrating the filtrate.
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating the target compound from its key byproducts.
-
Instrumentation: HPLC with UV (DAD) and Mass Spectrometer (ESI source).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 210 nm and 254 nm.
-
MS Detection: ESI Positive Scan Mode (m/z 100-500).
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the less polar di-Cbz byproduct and more polar hydrolyzed byproduct from the desired product.
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel ("dry loading") for best resolution.
-
Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Start with 10% EtOAc / Hexanes to elute non-polar impurities.
-
Gradually increase the polarity to 20-40% EtOAc / Hexanes. The desired product typically elutes in this range.
-
The di-Cbz byproduct, being less polar due to the two Cbz groups, will elute earlier than the desired product.
-
The highly polar hydrolyzed acid byproduct will remain on the column and can be eluted with a much higher polarity solvent (e.g., 5-10% Methanol in Dichloromethane) or will remain at the baseline.
-
-
Fraction Analysis: Monitor the column fractions by TLC (using the same eluent system) and combine the pure fractions containing the desired product.
Protocol 3: Purification via Hydrochloride Salt Precipitation
If chromatography is not ideal, selective precipitation of the hydrochloride salt can be highly effective.[6]
-
Dissolution: Dissolve the purified (or semi-purified) free base in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in IPA) dropwise while stirring. Monitor the pH to ensure it becomes acidic (pH 1-2).
-
Precipitation: The desired this compound should precipitate as a white solid. Many impurities, particularly the non-basic di-Cbz byproduct, will remain in the solution.
-
Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether or cold heptane) to remove residual soluble impurities, and dry under vacuum.[6]
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
- Process for preparing N-benzyl piperazine. Google Patents.
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
- Hydrolysis of methyl esters. Google Patents.
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
-
6.3 Methyl Esters and Derivatives. Science of Synthesis. Available at: [Link]
- Hydrolysis of methyl esters for production of fatty acids. Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Welcome to the technical support center for "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, handling, and storage of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should be aware of when synthesizing this compound?
A1: Process-related impurities are those that arise from the manufacturing process. For this specific molecule, the most probable impurities originate from the starting materials, intermediates, and side-reactions. Based on a likely synthetic route, you should be vigilant for the following:
-
Starting Material Impurities:
-
Piperazine-2-carboxylic acid methyl ester: The key intermediate. Its purity will directly impact the final product.
-
Benzyl chloride or Benzyl bromide: The benzylation reagent. Commercial grades may contain impurities like benzyl alcohol or dibenzyl ether.
-
Unreacted Piperazine: If the starting piperazine-2-carboxylic acid methyl ester is not fully purified from its precursor.[1][2]
-
-
By-products from the Benzylation Step:
-
1,4-Dibenzylpiperazine-2-carboxylic acid methyl ester: Over-benzylation of the piperazine ring can lead to this disubstituted impurity. Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.[3]
-
Unreacted 1-Benzylpiperazine: If the subsequent carboxylation step is incomplete.
-
-
Reagent-Related Impurities:
-
Residual Solvents: Depending on the solvents used for reaction and purification (e.g., ethanol, methanol, ethyl acetate).
-
Inorganic Salts: From work-up and hydrochloride salt formation.
-
Q2: My batch of this compound shows an unexpected peak in the HPLC analysis. What could it be?
A2: An unexpected peak can be unsettling. Here’s a logical approach to its potential identification:
-
Consider the Synthetic Route: The most likely culprits are process-related impurities as detailed in Q1. The relative retention time can give clues. For instance, a more lipophilic compound like the dibenzyl-adduct would likely have a longer retention time in a reversed-phase HPLC system.
-
Think About Degradation: Has the material been exposed to high temperatures, light, or reactive atmospheres? The ester and carbamate functionalities can be susceptible to hydrolysis, and the benzyl group can be prone to oxidation. Potential degradation products include:
-
1-Benzyl-piperazine-1,2-dicarboxylic acid: From the hydrolysis of the methyl ester.
-
2-Methyl piperazine-1,2-dicarboxylate: From de-benzylation.
-
Benzyl alcohol and 2-methyl piperazine-1,2-dicarboxylate: From cleavage of the carbamate group.
-
-
Investigate Isomers: Depending on the synthesis of the starting piperazine-2-carboxylic acid, you might have positional isomers if the starting material was not pure.
To definitively identify the peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining the molecular weight of the impurity, which can then be matched to potential structures.
Troubleshooting Guides
Issue 1: High Levels of Dibenzyl Impurity Observed
Causality: The formation of 1,4-dibenzylpiperazine derivatives occurs when both nitrogen atoms of the piperazine ring react with the benzylating agent.[3] This is a common side reaction in the synthesis of monosubstituted piperazines.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio or a slight excess of the piperazine intermediate to the benzylating agent.
-
Slow Addition: Add the benzyl chloride or bromide dropwise to the reaction mixture at a controlled temperature. This prevents localized high concentrations of the benzylating agent.
-
Reaction Temperature: Lowering the reaction temperature can often favor the mono-benzylation product.
-
Purification Strategy: The dibenzyl impurity is significantly less polar than the desired product. It can often be effectively removed through column chromatography or by recrystallization from a suitable solvent system.
Issue 2: Presence of Unreacted Starting Materials
Causality: Incomplete reaction or inefficient purification can lead to the carryover of starting materials into the final product.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the consumption of the starting materials. Ensure the reaction goes to completion.
-
Optimize Reaction Time and Temperature: If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary.
-
Effective Work-up: A proper aqueous work-up can help remove water-soluble starting materials like piperazine salts.
-
Recrystallization: This is a powerful technique for removing small amounts of unreacted starting materials from the final crystalline hydrochloride salt.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its common impurities. Method optimization will be required for your specific instrumentation and impurity profile.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | A standard reversed-phase column suitable for a broad range of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for basic compounds like piperazines. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The benzyl group provides UV absorbance. 210 nm is a more universal wavelength for organic molecules. |
| Injection Volume | 10 µL | A standard injection volume. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter through a 0.45 µm syringe filter before injection.
Visualizations
Logical Relationship of Impurity Formation
Caption: Origin of common impurities.
Experimental Workflow for Impurity Identification
Caption: Workflow for impurity identification.
References
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Patel, K. A., et al. (2011). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 3(3), 56-60. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
-
PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
001Chemical. (n.d.). 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
-
European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the regioselective N-benzylation of a piperazine-2-carboxylate derivative, followed by the formation of the hydrochloride salt. The primary synthetic challenge lies in achieving mono-benzylation at the desired nitrogen atom and preventing common side reactions.
This guide will walk you through the critical aspects of the synthesis, from starting material selection to final product purification, providing expert insights and actionable solutions to potential issues.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations and decision points.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Part 1: N-Benzylation of Methyl Piperazine-2-carboxylate
Question 1: My N-benzylation reaction is producing a significant amount of the 1,4-dibenzyl piperazine byproduct. How can I improve the selectivity for the desired mono-benzylated product?
Answer: This is a common issue arising from the fact that both nitrogen atoms in the piperazine ring are nucleophilic. However, the N4 nitrogen of methyl piperazine-2-carboxylate is significantly more nucleophilic than the N1 nitrogen due to the electron-withdrawing effect of the adjacent methyl ester group.[1] To enhance selectivity for N-benzylation at the more nucleophilic N4 position and minimize the formation of the 1,4-dibenzylated byproduct, consider the following strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. Adding the benzyl bromide dropwise to the reaction mixture at a low temperature can also help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can sterically hinder the second alkylation at the N1 position. Weaker bases like potassium carbonate (K₂CO₃) can also be effective.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the less reactive N1 nitrogen to undergo alkylation.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are commonly used. Experiment with different solvents to find the optimal conditions for your specific setup.
| Parameter | Recommendation for Mono-benzylation | Rationale |
| Benzyl Bromide Stoichiometry | 1.05 - 1.1 equivalents | Minimizes excess alkylating agent available for second alkylation. |
| Base | Diisopropylethylamine (DIPEA) or K₂CO₃ | Bulky bases can sterically hinder the second alkylation. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the less favorable second alkylation. |
| Solvent | Acetonitrile or DMF | Aprotic polar solvents facilitate the SN2 reaction. |
Question 2: My N-benzylation reaction is very slow or is not going to completion. What are the likely causes and how can I fix this?
Answer: A sluggish or incomplete reaction can be frustrating. Here are several factors to investigate:
-
Reagent Quality: Ensure that your starting materials are of high purity and are anhydrous. Benzyl bromide can degrade over time, and the presence of water can interfere with the reaction. Use freshly distilled or purchased benzyl bromide if possible.
-
Base Strength and Solubility: If you are using a solid base like potassium carbonate, ensure it is finely powdered to maximize its surface area. The base must be strong enough to deprotonate the piperazine nitrogen. If solubility is an issue, consider using a phase-transfer catalyst.
-
Activation of Benzyl Halide: If using benzyl chloride, which is less reactive than benzyl bromide, the addition of a catalytic amount of sodium or potassium iodide can promote the reaction via an in-situ Finkelstein reaction, generating the more reactive benzyl iodide.
-
Monitoring the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately monitor the reaction's progress. This will help you determine if the reaction has stalled or is simply slow.
Part 2: Esterification and Alternative Synthetic Routes
Question 3: I am considering an alternative synthetic route starting with 1-benzylpiperazine-2-carboxylic acid. What are the best methods for the methyl esterification, and what are the potential pitfalls?
Answer: Esterifying 1-benzylpiperazine-2-carboxylic acid is a viable alternative route. Here are some common esterification methods and their associated challenges:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[2]
-
Potential Pitfall: The reaction is an equilibrium process, so you will need to use a large excess of methanol or remove the water that is formed to drive the reaction to completion. The strongly acidic conditions could potentially lead to side reactions if other acid-sensitive functional groups are present.
-
-
Using Thionyl Chloride or Oxalyl Chloride: You can convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.
-
Potential Pitfall: These reagents are highly reactive and moisture-sensitive. The reaction should be carried out under anhydrous conditions. The formation of the acid chloride may require elevated temperatures, which could lead to decomposition if not carefully controlled.
-
-
Using a Coupling Agent: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form the ester under milder conditions.
-
Potential Pitfall: These reagents can be expensive, and the byproducts (dicyclohexylurea in the case of DCC) need to be carefully removed during purification.
-
Part 3: Purification and Salt Formation
Question 4: I am having difficulty purifying the free base of 1-benzyl 2-methyl piperazine-1,2-dicarboxylate. What are the best practices for its purification?
Answer: The purification of the free base is crucial for obtaining a high-purity final product. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the mono-benzylated product from the di-benzylated byproduct and any unreacted starting material.
-
Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the amine on the silica gel.
-
-
Acid-Base Extraction: An acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the free base back into an organic solvent.
-
Caution: This method will not separate the mono- and di-benzylated products, as both are basic.
-
Question 5: What is the best procedure for forming the hydrochloride salt, and how can I ensure I get a crystalline product?
Answer: The formation of the hydrochloride salt is the final step and is important for the stability and handling of the compound.[3]
-
Solvent Selection: The choice of solvent is critical for obtaining a crystalline solid. A common method is to dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble. Suitable solvents include diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.
-
HCl Source: You can use a solution of HCl in a solvent like diethyl ether, dioxane, or isopropanol. Gaseous HCl can also be bubbled through the solution of the free base.
-
Procedure:
-
Dissolve the purified free base in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the HCl solution with stirring.
-
If a precipitate forms, continue stirring in the cold for a period of time to ensure complete precipitation.
-
Collect the solid by filtration, wash with a cold, anhydrous solvent (like diethyl ether), and dry under vacuum.
-
-
Troubleshooting Crystallization: If the salt oils out or does not precipitate, try the following:
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal if you have one.
-
Slowly add a non-polar solvent (like hexanes) to the solution to decrease the solubility of the salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt in the final product? A1: Converting the free base to its hydrochloride salt serves several important purposes. It generally increases the compound's stability, improves its handling characteristics by converting an oil or low-melting solid into a crystalline solid, and enhances its water solubility, which can be important for biological testing.[3]
Q2: Can I use other benzylating agents besides benzyl bromide? A2: Yes, other benzylating agents can be used. Benzyl chloride is a common alternative, though it is less reactive than benzyl bromide.[4] As mentioned earlier, its reactivity can be enhanced with a catalytic amount of an iodide salt. Other more reactive benzylating agents, like benzyl triflate, could also be used but are often more expensive and less stable.
Q3: How can I confirm the regioselectivity of the N-benzylation? A3: The most definitive way to confirm that the benzylation has occurred at the N4 position is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the benzylic protons and the carbon atoms of the piperazine ring, allowing for unambiguous assignment of the benzyl group's position.
Q4: What are the key safety precautions I should take during this synthesis? A4: Standard laboratory safety practices should always be followed. Specifically for this synthesis:
-
Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong bases and acids should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents can be flammable and should be handled away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
- CN1634901A - Process for preparing N-benzyl piperazine.
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Benzyl Esters. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. MDPI. [Link]
Sources
Stability issues of "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" in solution
Introduction
Welcome to the technical support guide for 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride . This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the successful application of this versatile building block in your experiments. The inherent structural features of this molecule—namely a methyl ester and a benzyl carbamate on a piperazine scaffold—necessitate careful handling to maintain its integrity in solution. Instability can lead to inconsistent experimental results, the formation of impurities, and a misinterpretation of data.[1][2]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate potential stability challenges and ensure the reliability and reproducibility of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and stability of this compound.
Q1: How should I store the solid compound and its solutions to ensure long-term stability?
A1:
-
Solid Compound: The hydrochloride salt form is stable at ambient temperatures for shipping but should be stored long-term in a tightly sealed container at 2-8°C, protected from moisture and light.[1] The primary risks to the solid are photodegradation and reaction with atmospheric moisture, which can initiate degradation.[1]
-
Solutions: Stock solutions are significantly more prone to degradation. Storing solutions at room temperature is strongly discouraged. [3] For optimal stability, prepare stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. Aliquot into single-use volumes and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. For aqueous buffers, always prepare solutions fresh before each experiment.
Q2: My experimental results are inconsistent. Could this be related to the compound's stability?
A2: Yes, inconsistent results are a classic indicator of compound degradation in solution.[1] The active compounds used in experiments can have diverse molecular structures and are susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[2] The loss of potency or the appearance of unexpected effects can often be traced back to the formation of degradation products which may have different biological activities or physical properties. If you observe high variability between replicates or a decline in activity over the course of an experiment, you should immediately investigate the stability of your compound under your specific experimental conditions.
Q3: I see a new, more polar peak appearing in my HPLC analysis of an aged solution. What is it likely to be?
A3: The most probable cause is the hydrolysis of the methyl ester at the 2-position of the piperazine ring. This reaction cleaves the methyl group, leaving a carboxylic acid. The resulting dicarboxylate monoacid is significantly more polar than the parent compound and will therefore have a shorter retention time (elute earlier) on a standard reversed-phase HPLC column. A secondary, though less likely, possibility under harsh conditions is the hydrolysis of the N-benzyl carbamate.
Q4: How does the pH of my aqueous buffer affect the stability of this compound?
A4: The stability of piperazine derivatives, especially those with ester functionalities, is often highly dependent on pH.[1][2]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the methyl ester can occur. While the hydrochloride salt form provides some initial acidity, strong acidic buffers can accelerate this degradation.
-
Neutral Conditions (pH 6-7.5): This is generally the range of highest stability against hydrolysis for many esters, but gradual degradation can still occur, especially with prolonged storage or elevated temperatures.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the methyl ester is typically much faster and more aggressive than acid-catalyzed hydrolysis.[4] You should avoid using basic buffers for storing this compound for any significant length of time.
II. Troubleshooting Guide: From Inconsistent Data to Actionable Solutions
This guide provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound.
Problem: Inconsistent Potency or Variable Results in Biological Assays
-
The Causality: The core issue is likely the degradation of the parent compound into one or more degradants. The most common pathway is the hydrolysis of the methyl ester to form the corresponding carboxylic acid. This change in structure alters the molecule's polarity, size, and ability to interact with its biological target, leading to reduced or altered activity.
-
The Self-Validating Solution Workflow: This workflow is designed to systematically identify and eliminate stability as a variable in your experiments.
Caption: Workflow for troubleshooting inconsistent experimental results.
III. Understanding the Chemistry: Potential Degradation Pathways
To effectively troubleshoot, it is crucial to understand the underlying chemical instabilities of the molecule. The two primary points of vulnerability in solution are the ester and carbamate functional groups, both of which are susceptible to hydrolysis.
Caption: Suspected primary and secondary degradation pathways in aqueous solution.
Data Summary of Potential Degradants
The table below summarizes the expected changes in physicochemical properties of the most likely degradation products, which is key to their identification by chromatographic methods.
| Compound Name | Degradation Pathway | Key Structural Change | Expected Impact on Reversed-Phase HPLC Retention Time |
| Parent Compound | - | - | Reference |
| 1-Benzyl piperazine-1,2-dicarboxylic acid | Ester Hydrolysis | -COOCH₃ → -COOH | Decrease (Increased polarity) |
| Methyl piperazine-2-carboxylate | Carbamate Hydrolysis | -Cbz → -NH | Significant Decrease (Loss of hydrophobic benzyl group) |
IV. Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize degradation during solution preparation and storage.
-
Material Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount of solid in a dry, clean vial.
-
Solvent Selection: For a 10 mM stock solution, use anhydrous DMSO. It is an excellent solvent that is less likely to participate in hydrolysis compared to protic solvents like methanol or ethanol.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Gently vortex or sonicate at room temperature until all solid is dissolved.
-
Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in microcentrifuge tubes or amber vials. Store these aliquots at -80°C for long-term stability.
-
Preparing Working Solutions: For your experiment, thaw a single aliquot. Dilute it to the final concentration in your desired aqueous buffer immediately before adding it to your assay. Do not store the compound in aqueous buffers.
Protocol 2: General-Purpose HPLC Method for Stability Assessment
This method provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from its potential degradants.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm (The benzyl group provides UV absorbance).
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase helps to produce sharp peaks for the basic piperazine nitrogens.[1] The gradient elution is crucial for separating the parent compound from potentially more polar degradation products formed during forced degradation studies.[1]
Protocol 3: Forced Degradation Study
This study is essential for proactively identifying potential degradation products and confirming the specificity of your analytical method.[5]
-
Objective: To intentionally degrade the compound under various stress conditions to generate its likely degradation products.
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Data Interpretation: Analyze the chromatograms from each stress condition. Compare them to a chromatogram of an unstressed control sample. New peaks represent degradation products. This information is invaluable for understanding how your compound might behave under different experimental or storage conditions.
V. References
-
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Available from:
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from:
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from:
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available from:
-
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from:
-
Google Patents. (n.d.). Process for preparing piperazine-substituted aliphatic carboxylates. Available from:
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from:
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from:
-
PubMed Central. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Available from: [Link]
Sources
Technical Support Center: Purification of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, peer-reviewed purification protocols specifically for "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" are not extensively available in the public domain. This guide is therefore constructed based on established principles for the purification of structurally related piperazine derivatives, polar amine hydrochloride salts, and compounds synthesized via similar reaction pathways. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization for your specific experimental conditions.
Introduction
This compound is a substituted piperazine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical development.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product is an oil or a waxy solid and fails to crystallize. How can I induce solidification and purify it?
This is a common issue with piperazine derivatives. The hydrochloride salt form is intended to promote crystallinity. If it remains oily, consider the following:
-
Solvent System for Recrystallization: The choice of solvent is critical. For polar hydrochloride salts, a common strategy is to dissolve the compound in a minimal amount of a polar solvent (like isopropanol or ethanol) and then add a less polar co-solvent (an "anti-solvent") to induce precipitation.[2]
-
Trituration: This involves washing the oil or waxy solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Protocol: Add a small amount of a solvent like cold acetone or diethyl ether to your crude product.[1] Stir or sonicate the mixture. The goal is for the product to solidify while impurities are washed away. Decant the solvent and repeat if necessary.
-
-
Charcoal Treatment: If your product has a noticeable color, it may be due to high molecular weight, colored impurities. Adding activated charcoal to the solution during recrystallization can help remove these.[1]
Q2: I'm performing column chromatography, but my compound is streaking or not moving from the baseline.
Purifying highly polar, basic compounds like piperazine derivatives on standard silica gel can be challenging due to strong interactions with the acidic silanol groups on the silica surface.[3]
-
Mobile Phase Modification: To mitigate streaking, add a basic modifier to your eluent.[3]
-
Triethylamine (TEA): Adding 0.5-2% (v/v) TEA to your ethyl acetate/hexane or dichloromethane/methanol mobile phase is a standard practice.[3]
-
Ammonia in Methanol: For very basic compounds, using a mobile phase containing a small percentage of a 7N solution of ammonia in methanol can be effective.[3]
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): This can be a better option than silica gel for basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently water-soluble, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) can be effective.
-
-
Purification of the Free Base: It is often easier to purify the free base of the amine and then convert it to the hydrochloride salt.[4] The free base is less polar and will behave better on silica gel.
-
Workflow:
-
Neutralize the hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer and purify by column chromatography.
-
Convert the purified free base back to the hydrochloride salt.
-
-
Q3: My NMR spectrum shows broad peaks and suggests the presence of impurities. What are the likely side-products?
The potential impurities depend on the synthetic route used to prepare the target molecule. A common route is the reductive amination of a piperazine precursor.[5][6]
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.
-
Over-alkylation: In the synthesis of monosubstituted piperazines, a common side-product is the disubstituted piperazine.[1] The use of protecting groups or specific reaction conditions is designed to minimize this.[1]
-
Imine Intermediate: In reductive amination, the imine is formed as an intermediate. If the reduction step is incomplete, the imine may remain as an impurity.[7]
-
Reducing Agent Byproducts: Boron-containing byproducts can be present if sodium triacetoxyborohydride or a similar reagent was used.[8] A proper aqueous workup is usually sufficient to remove these.
Troubleshooting Flowchart for Purification
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Welcome to the technical support center for the purification of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of recrystallizing this specific piperazine derivative. Our approach is rooted in extensive field experience and a deep understanding of crystallization principles.
Understanding the Molecule and the Challenge
This compound is a substituted piperazine, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients. The purity of this intermediate is paramount to the quality and efficacy of the final drug substance. Recrystallization is a critical purification step, yet it can present challenges such as solvent selection, low yield, and the formation of oils or amorphous solids. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For piperazine hydrochloride salts, polar protic solvents are often a good starting point.
Expert Insight: Based on extensive work with similar compounds, a systematic solvent screening is the most reliable approach.[1] We recommend starting with the solvents listed in the table below.
Data Presentation: Solvent Screening Guide
| Solvent Class | Recommended Solvents | Expected Solubility Profile |
| Polar Protic | Isopropanol, Ethanol | Often provides a good solubility gradient with temperature. Isopropanol is frequently successful for piperazine salts.[1] |
| Polar Aprotic | Acetonitrile, Acetone | Can be effective, but the hydrochloride salt may have lower solubility even at high temperatures. Acetone is often used as a washing solvent for the final product.[1] |
| Non-Polar | Toluene, Heptane | Generally poor solvents for hydrochloride salts. Can be used as anti-solvents. |
| Mixed Solvents | Isopropanol/Water, Ethanol/Ethyl Acetate | A small amount of water can increase solubility at high temperatures, while an anti-solvent like ethyl acetate can induce crystallization upon cooling. |
Experimental Protocol: Solvent Screening
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will show minimal solubility at low temperatures and complete dissolution at higher temperatures, with good crystal formation upon cooling.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid phase instead of a solid crystalline lattice. This is a common issue when the solution is too concentrated or cooled too rapidly.
Causality: The high concentration of the solute lowers its melting point, and if this melting point is below the temperature of the solution, it will separate as an oil.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, transfer to a refrigerator and then a freezer.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a few crystals of the pure compound, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Use a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution at a slightly elevated temperature. This can often induce crystallization.
Mandatory Visualization: Troubleshooting "Oiling Out"
Caption: Decision tree for troubleshooting "oiling out".
Q3: The purity of my recrystallized product is still low. What are the likely impurities and how can I remove them?
A3: Impurities can be carried over from the synthesis of this compound. These can include unreacted starting materials, by-products, or residual solvents. Symmetrically disubstituted by-products can sometimes be a challenge in the synthesis of monosubstituted piperazines.[1]
Expert Insight: The use of activated charcoal during recrystallization is a common and effective method for removing colored impurities and some non-polar contaminants.[1]
Experimental Protocol: Recrystallization with Charcoal Treatment
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.
-
Simmer the mixture for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. This is a critical step and should be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated filter funnel is recommended.
-
Allow the filtered solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Mandatory Visualization: Recrystallization Workflow
Caption: Workflow for recrystallization with charcoal treatment.
Q4: My recovery of the recrystallized product is very low. How can I improve the yield?
A4: Low recovery is often due to using too much solvent, cooling the solution too quickly, or incomplete crystallization.
Trustworthiness through Self-Validation: A key to optimizing yield is to understand the solubility curve of your compound in the chosen solvent. If this is not available, empirical testing is necessary.
Strategies to Improve Yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow for a long and slow cooling period to ensure complete crystallization. After reaching room temperature, cool the flask in an ice bath and then in a freezer for an extended period.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) after collecting the first crop of crystals will still contain some dissolved product. Concentrating the mother liquor and cooling it again can yield a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Anti-solvent Addition: If the compound has some solubility even at low temperatures, the addition of an anti-solvent to the cold mother liquor can precipitate more product.
Physicochemical Properties (for reference)
Data Presentation: Properties of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate (Free Base)
| Property | Value | Source |
| Boiling Point | 406.5±45.0 °C at 760 mmHg | BIOSYNCE[2] |
| Density | 1.2±0.1 g/cm³ | BIOSYNCE[2] |
Note: The hydrochloride salt will be a solid with a distinct melting point and different solubility characteristics from the free base. For the related compound 1-benzylpiperazine dihydrochloride, the melting point is high, around 280°C with decomposition.[3]
References
-
SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Retrieved from [Link]
-
BIOSYNCE. (n.d.). 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of piperazine monohydrochloride.
-
Hradil, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2189. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing N-benzyl piperazine.
-
ResearchGate. (n.d.). A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis. Retrieved from [Link]
- Google Patents. (n.d.). Novel synthesis and crystallization of piperazine ring-containing compounds.
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). Retrieved from [Link]
Sources
Technical Support Center: Deprotection of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for navigating the complexities of deprotecting 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. This molecule, a valuable building block in medicinal chemistry, contains two key protecting groups: an N-benzyl group and a C2-methyl ester. Their removal is a critical step in synthesizing target compounds, but the process is fraught with potential challenges.
This guide provides in-depth, field-tested insights and troubleshooting strategies to help you achieve clean, efficient, and selective deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the deprotection of this substrate.
Section 1: N-Debenzylation via Catalytic Hydrogenation
Question 1: My N-debenzylation reaction is slow, incomplete, or has completely stalled. What is the likely cause and how can I fix it?
Answer: The most common culprit is catalyst poisoning . The nitrogen atoms in the piperazine ring, both in the starting material and the product, can coordinate strongly to the surface of palladium catalysts, blocking the active sites required for hydrogenation.[1][2] This is a well-documented issue for nitrogen-containing heterocycles.[3]
Troubleshooting Steps:
-
Switch to a Poison-Resistant Catalyst: Standard 10% Palladium on Carbon (Pd/C) is often susceptible to poisoning. Pearlman's catalyst (20% Pd(OH)₂/C) is significantly more effective for N-debenzylation of substrates with basic nitrogen groups and is the recommended first choice.[4][5][6] It is generally more robust and can often drive the reaction to completion where Pd/C fails.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the weight percentage of the catalyst (e.g., from 10 mol% to 20-50 mol% by weight of substrate) can sometimes provide enough active sites to overcome partial poisoning and achieve full conversion.[6]
-
Add an Acidic Co-solvent: The addition of a mild acid, like acetic acid, can protonate the basic nitrogen atoms of the piperazine ring.[7][8] This protonation reduces their ability to bind to and poison the palladium catalyst.[1] However, this requires a neutralization step during workup.
-
Increase Hydrogen Pressure: If you are using a balloon of hydrogen (approx. 1 atm), switching to a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures (e.g., 50-60 psi) can significantly increase the reaction rate.[7]
-
Ensure Efficient Stirring: For slurry-based reactions, vigorous stirring is crucial to ensure proper mixing of the substrate, hydrogen gas, and the heterogeneous catalyst. Poor agitation is a common reason for failed balloon hydrogenations.[7]
Question 2: I am observing multiple spots on my TLC/LC-MS analysis. What are the possible side products?
Answer: Besides the starting material and desired product, you may be observing one of the following:
-
Partially Deprotected Species: If the reaction is incomplete, you will see the starting material.
-
Ring-Reduced Byproducts: While less common for benzyl groups, aggressive conditions (high pressure, high temperature, or highly active catalysts like Rhodium) can sometimes lead to the saturation of the benzyl aromatic ring, though this is rare with palladium.[9]
To identify these, run co-spots on your TLC with the starting material and use LC-MS to check the masses of the various components against their expected molecular weights.
Section 2: Methyl Ester Hydrolysis (Saponification)
Question 3: I am concerned about racemization at the C2 stereocenter during ester hydrolysis. How can I minimize this risk?
Answer: Racemization at the α-carbon of an amino acid ester is a valid concern under basic conditions, as the α-proton can be abstracted to form a planar enolate intermediate.[10][11] While the subsequent formation of the carboxylate salt helps prevent re-protonation and further racemization, the initial phase is critical.[12]
Strategies to Minimize Racemization:
-
Use Milder Conditions: Employ a less aggressive base and lower temperatures. Lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is the standard, preferred method for saponification as it generally minimizes the risk of racemization.[12]
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions, especially with excess base or at elevated temperatures, increases the risk of side reactions.[10]
-
Avoid Strong Bases and High Temperatures: Using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures should be avoided unless necessary, as these conditions are known to increase the rate of side reactions, including racemization.[10]
Question 4: My product is highly water-soluble, leading to low yields during work-up. How can I improve isolation?
Answer: The final fully deprotected product, piperazine-2-carboxylic acid, is an amino acid and is likely to be a zwitterion, making it highly soluble in water and poorly soluble in many organic solvents.[13][14]
Improved Isolation Techniques:
-
pH Adjustment to Isoelectric Point (pI): After quenching the reaction, carefully adjust the pH of the aqueous solution. The lowest water solubility for an amino acid occurs at its isoelectric point. At this pH, the net charge is zero, minimizing hydration. You may need to experimentally determine the optimal pH for precipitation.
-
Lyophilization (Freeze-Drying): If precipitation is not effective, remove all volatile solvents and water under high vacuum (lyophilize) to obtain the crude product as a solid. This solid can then be triturated with a suitable organic solvent (like ether or acetone) to remove non-polar impurities or subjected to further purification.
-
Ion-Exchange Chromatography: For very challenging cases, ion-exchange chromatography is a powerful technique for purifying amino acids from aqueous solutions.
Experimental Protocols & Methodologies
Protocol 1: Selective N-Debenzylation
This protocol focuses on removing the N-benzyl group while leaving the methyl ester intact.
dot
Caption: Sequential deprotection pathways. dot
Troubleshooting Summary Table
| Symptom | Primary Suspected Cause | Recommended Action(s) |
| N-Debenzylation Stalled | Catalyst Poisoning | 1. Switch from Pd/C to Pearlman's Catalyst (Pd(OH)₂/C).<[4][5]br>2. Increase catalyst loading.<[6]br>3. Add acetic acid as a co-solvent. [7] |
| Low Yield after Hydrolysis | Product is highly water-soluble | 1. Adjust aqueous phase to isoelectric point (pI) to induce precipitation.2. Lyophilize the aqueous solution to dryness.3. Use ion-exchange chromatography for purification. |
| Potential Racemization | Harsh basic conditions | 1. Use LiOH in THF/H₂O at 0 °C to RT.<[12]br>2. Monitor reaction closely and avoid prolonged reaction times.<[10]br>3. Avoid stronger bases (NaOH, KOH) and heat. |
References
-
Ashenhurst, J. Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. (2022). Available from: [Link]
-
Shimizu, A., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. (2020). Available from: [Link]
-
Help with debenzylation of N-Benzyl. Sciencemadness.org. (2014). Available from: [Link]
-
Bernotas, R. C., & Cube, R. V. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications. (2006). Available from: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. (2008). Available from: [Link]
-
Miyashita, O., et al. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the American Chemical Society. (1982). Available from: [Link]
-
Bodanszky, M., & Martinez, J. Side reactions in peptide synthesis. Synthesis. (1981). Available from: [Link]
-
Sardon, H., et al. Chemically fuelled deracemization of amino acids. (2018). Available from: [Link]
-
Abdel-Magid, A. F., et al. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. The Journal of Organic Chemistry. (1996). Available from: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. (2008). Available from: [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
ResearchGate. Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory. (2015). Available from: [Link]
-
PubChem. 1-Benzyl-2-methylpiperazine. National Institutes of Health. Available from: [Link]
-
Bernotas, R. C., & Cube, R. V. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. (1990). Available from: [Link]
-
Goodman, M., & Stueben, K. C. Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. (1962). Available from: [Link]
-
Chen, R., et al. Protein Design: From the Aspect of Water Solubility and Stability. PubMed Central. (2018). Available from: [Link]
-
Wang, X., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. (2019). Available from: [Link]
-
Haddach, A. A., et al. An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Scribd. (2002). Available from: [Link]
-
Reddit. [Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. (2016). Available from: [Link]
-
Eigenberger, G., & W. Keim. Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General. (2000). Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
-
Reddit. racemize alpha chiral acid with LiOH?. (2018). Available from: [Link]
-
Ye, Z., et al. Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. (2016). Available from: [Link]
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SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2013). Available from: [Link]
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ResearchGate. Kinetic Investigation of the Asymmetric Hydrogenation of Benzylphenylephrone in Continuous Flow. (2019). Available from: [Link]
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Mori, N., et al. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. (2014). Available from: [Link]
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LookChem. (R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. Available from: [Link]
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Zhang, T., et al. Roles of Amino Acid Properties in Regulating the Gel Characteristics of Low-Salt Pacific White Shrimp (Litopenaeus vannamei) Surimi. MDPI. (2023). Available from: [Link]
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Atlanchim Pharma. Science About O-Benzyl protecting groups. (2021). Available from: [Link]
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ResearchGate. Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. (2016). Available from: [Link]
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BIOSYNCE. 1-Benzyl 2-methyl Piperazine-1,2-dicarboxylate CAS 126937-43-7. Available from: [Link]
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ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (2021). Available from: [Link]
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Waters Corporation. Fast, Accurate Quantitative Amino Acid Analysis. YouTube. (2017). Available from: [Link]
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Bera, S., et al. Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. Organic Chemistry Frontiers. (2020). Available from: [Link]
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Validation & Comparative
A Comparative Guide to Synthetic Routes for Chiral Piperazine Dicarboxylates
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral piperazine dicarboxylate scaffold is a cornerstone in modern medicinal chemistry. Its rigid, conformationally defined structure provides a unique three-dimensional presentation of functional groups, making it a privileged motif in the design of therapeutics targeting a wide array of biological targets, including proteases, kinases, and G-protein coupled receptors. The stereochemistry of the two carboxylate groups is often a critical determinant of pharmacological activity, necessitating synthetic strategies that afford enantiomerically pure products. This guide provides an in-depth comparison of the principal synthetic routes to chiral piperazine-2,5- and -2,6-dicarboxylates, offering insights into the underlying principles, practical considerations, and supporting experimental data for each approach.
Synthesis from Chiral Precursors: The Chiral Pool Approach
Leveraging the readily available pool of enantiopure starting materials, particularly amino acids, is a common and often efficient strategy for the synthesis of chiral piperazine dicarboxylates. This approach obviates the need for chiral separations or asymmetric catalysis in the core ring-forming steps.
Dimerization of Amino Acids to form Piperazine-2,5-diones
The most direct route to C₂-symmetric piperazine-2,5-dicarboxylates involves the dimerization of α-amino acid esters to form cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). These DKPs can then be reduced to the corresponding piperazines.
Experimental Protocol: Synthesis of a Piperazine-2,5-dione from an Amino Acid Ester
-
Dimerization: A solution of the desired α-amino acid methyl ester hydrochloride (1.0 equiv) in a minimal amount of a high-boiling solvent such as ethylene glycol is heated to reflux (typically 120-140 °C) for 4-8 hours. The reaction is monitored by TLC for the disappearance of the starting material.
-
Isolation: Upon cooling, the 2,5-diketopiperazine often crystallizes directly from the reaction mixture. The solid is collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
Causality Behind Experimental Choices:
-
High Temperature: The self-condensation of amino acid esters to form the thermodynamically stable six-membered ring requires thermal activation to overcome the kinetic barrier of amide bond formation.
-
Minimal Solvent: Using a minimal amount of a high-boiling solvent ensures that the concentration of the amino acid ester remains high, favoring the intermolecular dimerization reaction.
Subsequent Reduction: The resulting diketopiperazine can be reduced to the piperazine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).
Workflow for DKP Formation and Reduction
Caption: Synthesis of chiral piperazine-2,5-dicarboxylates via DKP formation.
A potential drawback of this method is the risk of racemization at the α-carbon, especially if the reaction conditions are too harsh or if the amino acid is prone to enolization.[1]
Asymmetric Synthesis: Building Chirality into the Ring
Asymmetric synthesis offers a powerful and elegant means to construct chiral piperazine dicarboxylates with high enantiomeric purity, often in a convergent manner.
The Schöllkopf Chiral Auxiliary Method
A well-established and reliable method for the asymmetric synthesis of α-amino acids, the Schöllkopf method, can be adapted for the synthesis of piperazine precursors. This strategy employs a chiral bis-lactim ether auxiliary derived from a chiral amino acid (commonly L-valine) and glycine.
Experimental Protocol: Asymmetric Alkylation using a Schöllkopf Auxiliary
-
Deprotonation: The Schöllkopf auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (1.05 equiv), is added dropwise, and the mixture is stirred for 15 minutes to generate the nucleophilic enolate.
-
Alkylation: An electrophile, such as an α-haloacetate (e.g., methyl bromoacetate), is added to the enolate solution, and the reaction is stirred at -78 °C for several hours.
-
Hydrolysis and Auxiliary Removal: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the chiral auxiliary is removed by mild acidic hydrolysis (e.g., 0.1 N HCl), liberating the new chiral α-amino acid ester. This product can then be further elaborated to form the piperazine ring.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2]
-
Low Temperature: The use of low temperatures (-78 °C) is crucial to maintain the kinetic control of the alkylation reaction and prevent side reactions or loss of stereoselectivity.
Workflow for Schöllkopf Asymmetric Synthesis
Caption: Resolution of a racemic mixture by diastereomeric salt formation.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yield | Typical Enantiomeric/Diastereomeric Excess |
| From Chiral Precursors (Amino Acid Dimerization) | Utilizes readily available and inexpensive starting materials; straightforward procedure. | Risk of racemization at high temperatures; reduction step can have variable yields. | 50-70% (for DKP formation) | >95% ee (if racemization is avoided) |
| Asymmetric Synthesis (Schöllkopf Method) | High diastereoselectivity; well-established and reliable methodology. | Requires stoichiometric use of a chiral auxiliary; multi-step sequence. | 60-80% (for alkylation) | >95% de |
| Asymmetric Synthesis (Asymmetric Lithiation) | Convergent approach; direct functionalization of the piperazine ring. | Substrate-dependent; may require optimization of reaction conditions and ligands. | 40-70% | >90% ee |
| Resolution of Racemates (Diastereomeric Salt Formation) | Scalable and often uses commercially available resolving agents; can achieve very high enantiopurity. | Theoretical maximum yield is 50% for each enantiomer; can be labor-intensive and require multiple recrystallizations. | <50% (per enantiomer) | >99% ee (after optimization) |
Conclusion
The selection of an optimal synthetic route to chiral piperazine dicarboxylates is contingent upon several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the required level of stereochemical purity. For large-scale manufacturing where cost is a primary driver, resolution of a racemic mixture often proves to be the most practical approach, despite its inherent 50% yield limitation for the desired enantiomer. When high enantiopurity and structural diversity are paramount, particularly in a research and development setting, asymmetric synthesis methodologies, such as those employing chiral auxiliaries or asymmetric catalysis, offer elegant and efficient solutions. The chiral pool approach, starting from amino acids, remains a valuable and straightforward strategy, especially for the synthesis of C₂-symmetric piperazine-2,5-dicarboxylates, provided that racemization can be effectively controlled. A thorough evaluation of these diverse synthetic strategies will empower chemists to make informed decisions in the pursuit of novel and impactful drug candidates.
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Cochran, B. M., & Michael, F. E. (2008). A highly diastereoselective intramolecular hydroamination is the key step in a modular synthesis of 2,6-disubstituted piperazines. Organic Letters, 10(3), 329-332. [Link]
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Stead, D., O'Brien, P., & Sanderson, A. J. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(44), 14063-14073. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Abstract: The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, with significant implications for therapeutic efficacy and safety. For chiral intermediates like 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a versatile building block in modern drug synthesis, robust and accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. We will dissect the underlying principles of each method, present detailed experimental protocols, and offer field-proven insights into the causality behind methodological choices, all within the framework of regulatory expectations set by bodies like the International Council for Harmonisation (ICH).
The Imperative of Stereochemical Control
In pharmaceutical development, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate strict control over the stereoisomeric composition of a drug substance.[1] For a single enantiomer drug, the undesired enantiomer is treated as an impurity and must be quantified and controlled within specified limits.[2][3] This necessitates the development and validation of precise, enantioselective analytical methods.[4] this compound possesses a stereocenter at the C2 position of the piperazine ring, making the control of its enantiomeric purity essential for the quality of the final API.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Gold Standard
Chiral HPLC is the most widely accepted and robust technique for the accurate determination of enantiomeric excess. Its strength lies in the physical separation of enantiomers, allowing for their individual quantification.
Principle of Separation: Chiral Recognition
The separation mechanism relies on a Chiral Stationary Phase (CSP).[5] Enantiomers, being chemically identical in an achiral environment, interact differentially with the chiral environment of the CSP. This transient formation of diastereomeric complexes with different binding energies leads to different retention times, enabling their separation. For piperazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) have demonstrated broad applicability and success.[6][7]
Experimental Protocol: A Self-Validating System
A successful chiral HPLC method is a self-validating system where peak identification is confirmed by retention time and purity is assessed by the absence of co-eluting peaks.
Step-by-Step Methodology:
-
Column Selection: Begin screening with a polysaccharide-based CSP, such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column. This phase is known for its excellent performance with piperazine-containing structures.[8]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of a non-polar solvent like n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. The ratio is critical for resolution; start with a 90:10 (v/v) Hexane:IPA mixture.
-
Additive Inclusion (The Key to Peak Shape): The basic nature of the piperazine nitrogen can cause peak tailing due to strong interactions with residual silanols on the silica support. To counteract this, a small amount of a basic additive, such as 0.1% Diethylamine (DEA), is incorporated into the mobile phase. This competitively blocks the active sites, resulting in sharp, symmetrical peaks.
-
Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (maintain for reproducibility).
-
Detection Wavelength: The benzyl group provides a strong chromophore, allowing for detection at ~254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
-
Data Presentation: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® IC (4.6 x 250 mm, 5 µm) | Proven efficacy for separating piperazine derivatives.[6][8] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Balances retention and resolution; DEA ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for good efficiency without excessive pressure. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl chromophore provides adequate sensitivity. |
Visualization: Chiral HPLC Workflow
Caption: Workflow for ee% determination by Chiral HPLC.
NMR Spectroscopy: An Orthogonal Approach
NMR spectroscopy offers a powerful alternative for ee determination that does not require physical separation. It is an excellent orthogonal method to confirm HPLC results.
Principle of Analysis: Induced Diastereotopicity
Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous (resonate at the same frequency) in an achiral solvent. The strategy is to introduce a chiral auxiliary, such as a Chiral Solvating Agent (CSA), to the NMR tube.[9] The CSA forms rapid, reversible diastereomeric complexes with the two enantiomers of the analyte. These diastereomeric complexes are no longer mirror images and will have slightly different chemical shifts, leading to separate signals for each enantiomer that can be integrated.[10] For piperazine derivatives, chiral crown ethers have been shown to be effective CSAs.[11]
Experimental Protocol: Simplicity and Speed
-
CSA Selection: Choose a suitable CSA. For piperazines, a chiral crown ether like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a good starting point.[11]
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte ("this compound") into an NMR tube.
-
Add a precise molar equivalent (typically 1.0 to 1.2 eq.) of the CSA.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.[12]
-
Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are often the best candidates.
-
Carefully integrate the two distinct peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Calculate ee% using the same formula as for HPLC, substituting peak integrals for areas.
-
Visualization: Principle of NMR with a CSA
Caption: Formation of diastereomeric complexes for NMR analysis.
Polarimetry: A Classic but Limited Tool
Polarimetry is a traditional method for analyzing chiral substances. While fast and non-destructive, its utility for accurate ee determination in a drug development context is limited.
Principle of Measurement: Optical Rotation
Chiral molecules have the property of rotating the plane of plane-polarized light.[13][14] The direction and magnitude of this rotation are characteristic of the molecule. A polarimeter measures this angle of rotation. The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known: ee (%) = ([α]observed / [α]max) * 100 Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
Causality of Limitations:
The primary drawback of polarimetry is that it is a bulk property measurement.[15] It provides a single, averaged value for the entire sample. It cannot distinguish a sample of 90% ee from a sample of 100% ee containing 10% of an achiral, non-rotating impurity. Furthermore, it is highly insensitive to small amounts of the undesired enantiomer, making it unsuitable for the quantification of chiral impurities at the levels required by regulatory bodies (e.g., <0.15%).[3][7] Its results are also highly dependent on concentration, solvent, temperature, and wavelength, requiring stringent control for even basic reproducibility.[16]
Comparative Analysis and Validation Strategy
The choice of method depends on the specific requirements of the analysis, from discovery screening to final quality control. All methods intended for regulatory submission must be validated according to ICH Q2(R1) and USP <1225> guidelines.[17][18][19]
| Parameter | Chiral HPLC | NMR with CSA | Polarimetry |
| Specificity | Excellent: Physically separates enantiomers from each other and from other impurities. | Good: Relies on unique signals, but overlap is possible. Not separative. | Poor: Not specific; any optically active impurity will interfere. |
| Accuracy | Excellent: Direct measurement of individual enantiomer concentrations. | Good: Highly accurate if signals are well-resolved and relaxation delays are adequate.[12] | Poor to Fair: Dependent on knowing the specific rotation of the pure enantiomer and absence of other chiral compounds. |
| Precision | Excellent: RSDs typically <2%. | Good: RSDs typically <5%. | Fair: Highly dependent on instrument and operator. |
| Limit of Quantification (LOQ) | Excellent: Can readily achieve <0.1% for the minor enantiomer. | Fair: Typically limited to ~1-2% ee. Not ideal for trace impurity analysis. | Poor: Not suitable for quantifying minor enantiomers. |
| Throughput | Moderate: Run times are typically 10-30 minutes per sample. | High: Analysis time is ~5-10 minutes per sample after initial setup. | Very High: Measurement takes less than a minute. |
| Validation | Standard: The most commonly validated and regulatory-accepted method.[20] | Possible: Can be validated but less common for QC release testing. | Not Suitable: Cannot be validated for impurity quantification. |
Validation Insights
For a regulatory filing, a Chiral HPLC method is the expected standard. The validation package must demonstrate:
-
Specificity: Resolution of the two enantiomers from each other and any potential impurities.
-
Linearity & Range: A linear relationship between concentration and detector response over a specified range (e.g., LOQ to 120% of the minor enantiomer specification).
-
Accuracy: Recovery of the minor enantiomer from spiked samples.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Quantification (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified, which must be at or below the specification limit.
-
Robustness: The method's performance should be unaffected by small, deliberate changes in parameters (e.g., mobile phase composition, temperature).
Conclusion and Recommendations
For the definitive determination of the enantiomeric excess of This compound , a multi-faceted approach is recommended, leveraging the strengths of each technique at different stages of development.
-
Primary Method (QC & Regulatory): Chiral HPLC is the unequivocal choice for development, validation, and quality control release testing. Its ability to physically separate and accurately quantify the undesired enantiomer at low levels meets all scientific and regulatory requirements.
-
Orthogonal Confirmation: NMR with a Chiral Solvating Agent serves as an excellent, rapid orthogonal method to confirm the identity and ee determined by HPLC. It is particularly valuable in process development for quick in-process checks.
-
Screening Tool: Polarimetry can be used as a rapid, qualitative check in early discovery to confirm that a chiral synthesis is producing an excess of one enantiomer, but it should never be used for final purity assessment or batch release.
By strategically employing these methods and adhering to rigorous validation principles, researchers and drug developers can ensure the stereochemical integrity of this critical intermediate, paving the way for a safe and effective final pharmaceutical product.
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A Comprehensive Guide to the Comparative Biological Activity of (R)- and (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride Enantiomers
This guide provides a robust framework for the comparative analysis of the enantiomers of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride. It is designed for researchers in pharmacology and drug development, offering a detailed examination of the principles and methodologies required to elucidate stereospecific biological activity. We will explore the rationale behind chiral compound evaluation, present detailed experimental protocols, and provide a template for data interpretation, ensuring a scientifically rigorous comparison.
Introduction: The Imperative of Chiral Separation in Pharmacology
The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the separate evaluation of each enantiomer is a critical step in modern drug development, as stipulated by regulatory agencies worldwide.
The subject of this guide, this compound, possesses a chiral center at the 2-position of the piperazine ring, leading to the existence of (R)- and (S)-enantiomers. The piperazine scaffold is a well-known "privileged" structure in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors. A comprehensive comparison of the enantiomers is therefore essential to unlock their therapeutic potential and identify a superior candidate for further development.
Proposed Mechanism of Action and Screening Strategy
Given the prevalence of the piperazine motif in CNS-active agents, a logical starting point for investigating the biological activity of the (R)- and (S)-enantiomers is to screen them against a panel of common CNS receptors and transporters. This section outlines a tiered screening cascade designed to first identify primary targets and then characterize the nature of the interaction.
Tier 1: Broad Spectrum Receptor Profiling
The initial step is to perform a broad radioligand binding assay panel to identify potential molecular targets. This provides an unbiased overview of the enantiomers' affinities for a wide range of receptors, ion channels, and transporters. A service such as the Psychoactive Drug Screening Program (PDSP) from the National Institute of Mental Health offers such profiling and can provide valuable initial data.
Caption: D2R-mediated inhibition of cAMP production.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate a direct comparison between the enantiomers.
Table 1: Comparative Binding Affinity Profile
| Target | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Stereoselectivity Ratio ((S)-Ki / (R)-Ki) |
| Dopamine D2 | 15.2 ± 2.1 | 350.4 ± 18.5 | 23.1 |
| Serotonin 5-HT2A | 89.6 ± 7.4 | 121.3 ± 11.9 | 1.4 |
| Sigma 1 | 45.3 ± 5.0 | 48.9 ± 6.2 | 1.1 |
| Add other hits | ... | ... | ... |
Data are presented as mean ± SEM from three independent experiments. Ki values are calculated using the Cheng-Prusoff equation.
Table 2: Comparative Functional Activity at D2 Receptor
| Compound | Agonist EC50 (nM) | Agonist % Efficacy | Antagonist IC50 (nM) |
| (R)-Enantiomer | > 10,000 | < 5% | 25.8 ± 3.3 |
| (S)-Enantiomer | > 10,000 | < 5% | 580.1 ± 45.7 |
| Aripiprazole (Control) | 2.1 | 28% (Partial Agonist) | 1.9 |
Data are presented as mean ± SEM from three independent experiments.
Interpretation of Hypothetical Data:
The hypothetical data presented in Tables 1 and 2 illustrate a clear case of stereoselectivity.
-
Binding Affinity: The (R)-enantiomer displays a 23-fold higher affinity for the D2 receptor compared to the (S)-enantiomer. This significant difference suggests that the stereochemistry at the 2-position is critical for optimal interaction with the D2 receptor binding pocket.
-
Functional Activity: Both enantiomers show negligible agonist activity, indicating they do not activate the receptor. However, in the antagonist assay, the (R)-enantiomer is a potent D2 receptor antagonist (IC50 = 25.8 nM), while the (S)-enantiomer is substantially weaker.
Based on this dataset, the (R)-enantiomer is the eutomer, possessing potent and selective D2 receptor antagonist activity. The (S)-enantiomer is the distomer, contributing minimally to the D2 receptor activity. This finding would strongly support the selection of the (R)-enantiomer for further preclinical development as a potential antipsychotic or for other indications where D2 receptor blockade is therapeutic.
Concluding Remarks and Future Directions
This guide has outlined a systematic approach to compare the biological activities of the enantiomers of this compound. The proposed workflow, from broad-based screening to focused functional analysis, provides a rigorous and efficient path to identifying the eutomer and characterizing its pharmacological profile.
Future studies should expand upon these findings by:
-
Assessing Off-Target Activities: Investigating the functional consequences of binding to any identified secondary targets.
-
In Vivo Studies: Evaluating the pharmacokinetic profiles and in vivo efficacy of the eutomer in relevant animal models.
-
Structural Biology: Co-crystallizing the eutomer with its primary target to understand the molecular basis of its potency and stereoselectivity.
By following a structured and evidence-based approach, researchers can effectively navigate the complexities of chiral pharmacology and unlock the full therapeutic potential of novel chemical entities.
References
-
Title: The medicinal chemistry of piperazine- and piperidine-containing 1,2,3-triazoles. Source: Taylor & Francis Online URL: [Link]
-
Title: The role of the piperazine ring in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Psychoactive Drug Screening Program (PDSP). Source: National Institute of Mental Health (NIMH) URL: [Link]
Pharmacophore modeling of "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" analogs
In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a recurring motif in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to engage in various molecular interactions and its favorable pharmacokinetic profile, make it a versatile building block in drug design.[2] This guide delves into the pharmacophore modeling of "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride" analogs, with a specific focus on their potential as anticancer agents. We will explore the crucial structural features that govern their cytotoxic activity and provide a comparative analysis based on a curated dataset of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of novel piperazine-based therapeutics.
The Significance of the Piperazine Moiety in Anticancer Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in a wide array of bioactive molecules, including those with potent anticancer properties.[3] Its prevalence can be attributed to several key factors:
-
Versatile Interaction Potential: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This allows for diverse interactions with biological targets.
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor binding. Simultaneously, the ring can adopt different conformations, allowing it to adapt to the topology of various binding sites.
-
Modulation of Physicochemical Properties: The presence of the piperazine moiety can enhance the aqueous solubility and oral bioavailability of a drug candidate, crucial parameters for successful drug development.[1]
-
Synthetic Tractability: The piperazine scaffold is readily amenable to chemical modification at its nitrogen atoms, enabling the exploration of a vast chemical space to optimize biological activity.
A Comparative Analysis of Piperazine Analogs: A Ligand-Based Pharmacophore Modeling Approach
To elucidate the structure-activity relationships (SAR) of piperazine derivatives in the context of anticancer activity, we will employ a ligand-based pharmacophore modeling approach. This computational technique aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[4]
Curated Dataset of Piperazine Analogs
For this comparative study, we have assembled a curated dataset of N-substituted piperazine analogs with reported cytotoxic activity (IC50 values) against the human breast cancer cell line MDA-MB-231. This dataset, while hypothetical, is based on published data for similar compounds to provide a realistic framework for our analysis.[5][6] Our lead compound, "this compound" (Compound 1 ), is included as a reference, with a postulated activity based on its structural features.
| Compound ID | Structure | IC50 (µM) vs. MDA-MB-231 |
| 1 | This compound | 15.5 |
| 2 | 1-(4-Chlorobenzyl)-4-(phenylsulfonyl)piperazine | 8.2 |
| 3 | 1-(4-Fluorobenzyl)piperazine derivative | 5.1 |
| 4 | 1-Benzoyl-4-(4-chlorobenzyl)piperazine | 25.8 |
| 5 | 1,4-Dibenzylpiperazine | 12.3 |
| 6 | 1-(4-Nitrobenzyl)-4-(phenylsulfonyl)piperazine | 3.7 |
| 7 | 1-(2,4-Dichlorobenzyl)piperazine derivative | 2.1 |
| 8 | 4-(Benzo[d][7][8]dioxol-5-ylmethyl)piperazine-1-carboxamide derivative | 11.3[5] |
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
The following protocol outlines the steps for generating a 3D pharmacophore model from the curated dataset of piperazine analogs.
1. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations for each ligand in the dataset.
-
Procedure:
-
Sketch each molecule using a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D using a molecular modeling software package (e.g., Schrödinger Maestro, MOE).
-
Perform a conformational search for each ligand to explore its accessible conformational space. This can be achieved using methods like Monte Carlo or systematic searches.
-
Minimize the energy of the generated conformers using a suitable force field (e.g., OPLS, MMFF94) to obtain stable, low-energy structures.
-
2. Pharmacophore Feature Identification:
-
Objective: To identify the key chemical features responsible for the biological activity.
-
Procedure:
-
Define a set of pharmacophoric features to be considered. Common features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
-
-
For each ligand, map these features onto its 3D structure. Software algorithms can automate this process based on chemical functional groups.
-
3. Pharmacophore Model Generation and Validation:
-
Objective: To generate and validate a 3D pharmacophore model that can distinguish between active and inactive compounds.
-
Procedure:
-
Align the low-energy conformers of the active compounds in the dataset. The alignment should maximize the overlap of common pharmacophoric features.
-
Based on the alignment, generate a set of pharmacophore hypotheses. Each hypothesis consists of a specific 3D arrangement of features.
-
Score and rank the generated hypotheses based on how well they map to the active compounds and exclude the inactive ones.
-
Validation: The predictive power of the best-ranked pharmacophore model should be validated using a test set of compounds with known activities that were not used in the model generation. A good model should be able to correctly classify the majority of the test set compounds.
-
Visualizing the Pharmacophore Modeling Workflow
Caption: A schematic overview of the ligand-based pharmacophore modeling workflow.
Structure-Activity Relationship (SAR) Insights from the Pharmacophore Model
Based on our curated dataset, a hypothetical pharmacophore model for anticancer activity against MDA-MB-231 cells would likely possess the following key features:
-
One Aromatic Ring (AR): The presence of a benzyl group or a substituted benzyl group appears to be crucial for activity. This aromatic ring likely engages in π-π stacking or hydrophobic interactions within the target's binding pocket.
-
One Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors.
-
One Hydrophobic (HY) feature: This could be represented by the benzyl group or other hydrophobic substituents.
-
One Positive Ionizable (PI) feature: At physiological pH, one of the piperazine nitrogens is likely to be protonated, allowing for a key ionic interaction.
Comparative Analysis of Analogs:
-
Impact of Benzyl Ring Substitution:
-
Electron-withdrawing groups on the benzyl ring, such as chloro (Compound 2 ), fluoro (Compound 3 ), and nitro (Compound 6 ), generally lead to increased potency compared to the unsubstituted benzyl group (Compound 5 ). This suggests that these substitutions may enhance binding affinity or alter the electronic properties of the aromatic ring in a favorable way.
-
The presence of two chloro substituents (Compound 7 ) further enhances the activity, indicating a potential for multi-point interactions.
-
-
Role of the Second Nitrogen Substitution:
-
A bulky and electron-withdrawing sulfonyl group (Compounds 2 and 6 ) appears to be more favorable for activity than a simple benzyl group (Compound 5 ) or a benzoyl group (Compound 4 ). This suggests that the nature of the substituent on the second piperazine nitrogen significantly modulates the compound's activity.
-
-
The Case of the Lead Compound:
-
Our lead compound, "this compound" (Compound 1 ), with its dicarboxylate substitution, exhibits moderate activity. The bulky and polar dicarboxylate groups may introduce steric hindrance or unfavorable interactions in the binding pocket compared to the more potent analogs. The methyl group at the 2-position could also influence the conformation of the piperazine ring and its interactions.
-
Visualizing the Hypothetical Pharmacophore Model
Caption: A hypothetical 3D pharmacophore model for piperazine-based anticancer agents.
Conclusion and Future Directions
This comparative guide demonstrates the utility of pharmacophore modeling in elucidating the structure-activity relationships of "this compound" analogs as potential anticancer agents. The generated pharmacophore model highlights the importance of an aromatic ring, a hydrogen bond acceptor, a hydrophobic feature, and a positive ionizable center for cytotoxic activity against the MDA-MB-231 cell line.
The insights gained from this analysis can guide the rational design of novel, more potent piperazine derivatives. Future work should focus on synthesizing and testing analogs that better fit the proposed pharmacophore model. For instance, exploring different electron-withdrawing substituents on the benzyl ring and optimizing the nature of the substituent on the second piperazine nitrogen could lead to the discovery of compounds with improved anticancer efficacy. Furthermore, structure-based pharmacophore modeling, if the biological target is known, could provide even more detailed insights into the binding interactions and facilitate the design of highly selective inhibitors.
References
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Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. (2025). ResearchGate. [Link]
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The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
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Qsar, Molecular Docking And Md Simulation Of Isoxazole-Piperazine Derivatives As Anticancer Agents Section A-Research paper Eur. (2025). ResearchGate. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). PubMed Central. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2021). PubMed Central. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Publications. [Link]
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Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. (2025). PubMed. [Link]
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Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. (2016). PubMed Central. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. [Link]
-
Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][7][9]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. (2017). PubMed. [Link]
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A Senior Application Scientist's Guide to Impurity Profiling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist. However, the narrative of its safety and efficacy is profoundly influenced by its supporting cast: the impurities. Any component within a drug substance that is not the entity defined as the API is classified as an impurity.[1][2] The presence of these compounds, even at trace levels, can significantly impact the quality, safety, and efficacy of the final drug product.[2][3][4] Consequently, a rigorous and systematic approach to impurity profiling—the identification, characterization, and quantification of these impurities—is not merely a regulatory checkbox but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of "1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride," a substituted piperazine derivative. Piperazine and its derivatives are crucial building blocks in many pharmaceuticals, making the control of their purity a widespread challenge.[5][6] We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience, adhering to the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3][7][8]
Predicting the Impurity Landscape: A Synthesis-Based Approach
Effective impurity profiling begins not in the analytical lab, but with a thorough understanding of the API's synthetic route. The synthesis of piperazine derivatives can involve multiple steps where impurities may be introduced or generated.[9][10]
A plausible synthesis for this compound involves the reaction of piperazine with reagents like benzyl chloride and methyl chloroformate.[10] Based on this, we can anticipate several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted piperazine, benzyl chloride, or methyl chloroformate.
-
Intermediates: Carryover of synthetic intermediates.
-
By-products: Formation of symmetrically disubstituted by-products (e.g., 1,4-dibenzylpiperazine or dimethyl piperazine-1,4-dicarboxylate) is a common issue in piperazine chemistry.[5]
-
-
Degradation Products: The ester and benzyl groups may be susceptible to hydrolysis or oxidation under specific storage conditions (e.g., heat, light, pH extremes).[3]
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification (e.g., ethanol, chloroform, benzene).[4][11][12]
-
Inorganic Impurities: Reagents, catalysts, or heavy metals originating from the manufacturing process.[4][7]
This predictive analysis is the foundation for selecting the most appropriate analytical techniques.
Caption: Origin of potential impurities in the API.
Comparative Analysis of Core Analytical Methodologies
A multi-faceted analytical approach is essential for comprehensive impurity profiling. No single technique is omnipotent; instead, their synergistic application provides a complete picture of the API's purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
| Methodology | Primary Application | Strengths | Limitations | Best Suited For |
| HPLC-UV | Quantification of known and unknown organic impurities. | High resolution, sensitivity, and versatility for a wide range of compounds.[3] Robust and widely available. | Requires impurities to have a UV chromophore. Co-elution can be an issue. | Routine quality control, purity assessment, and stability testing. |
| LC-MS | Identification and structural elucidation of organic impurities. | High sensitivity and specificity.[3] Provides molecular weight and fragmentation data, crucial for identifying unknowns.[15] | Matrix effects can suppress ion signals. Quantification can be more complex than UV. | Characterizing unknown peaks found in HPLC-UV, definitive identification. |
| GC-HS (FID) | Quantification of residual solvents. | Excellent for volatile and semi-volatile compounds.[11][16] Headspace (HS) sampling avoids contamination of the GC system with the non-volatile API.[17] | Not suitable for non-volatile or thermally labile compounds. | Screening and quantification of Class 1, 2, and 3 residual solvents as per ICH Q3C.[2] |
| NMR | Absolute structural elucidation of unknown impurities. | Provides definitive structural information without needing a reference standard.[18][19] Can quantify impurities if a certified standard is unavailable (qNMR). | Relatively low sensitivity compared to MS; typically requires isolated or enriched impurity samples (~10-30 µg).[13][19] | Confirming the structure of critical or significant unknown impurities isolated by preparative chromatography. |
In-Depth Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data hinges on the robustness of the experimental protocol. The following methods are designed as self-validating systems, incorporating system suitability checks to ensure data integrity.
Protocol 1: Organic Impurity Profiling by RP-HPLC-UV
Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical impurity analysis due to its efficiency in separating compounds with similar structures to the main API.[1] A C18 column is chosen for its broad applicability to moderately polar compounds like our target molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 70 30 90 35 90 36 10 | 45 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
Tailing factor for the main peak should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
-
Procedure:
Protocol 2: Residual Solvent Analysis by Static Headspace GC (GC-HS)
Rationale: Gas chromatography is the definitive technique for analyzing volatile residual solvents.[11][12] A static headspace autosampler is critical as it introduces only the volatile components into the GC system, preventing contamination from the non-volatile API and extending column lifetime.[16][17] A mid-polarity column like a DB-624 or equivalent is selected for its excellent separation of common pharmaceutical solvents.[21]
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a static headspace autosampler.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 10 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Transfer Line Temperature: 110°C.
-
Vial Pressurization Time: 1.0 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable diluent (e.g., Dimethyl Sulfoxide - DMSO) that does not co-elute with any expected solvents.
-
Crimp the vial securely.
-
-
Procedure:
-
Run a blank (diluent in a vial) to identify any background peaks.
-
Analyze the prepared sample vial.
-
Quantify against a standard solution containing known amounts of expected residual solvents.
-
Data Interpretation and Structural Elucidation Workflow
The detection of an impurity above the ICH identification threshold (e.g., >0.10% or 0.15%) triggers the need for structural elucidation.[8][20] This process is a logical progression from chromatographic and mass spectrometric data to definitive spectroscopic confirmation.
Caption: Workflow for structural elucidation of unknown impurities.
Step-by-Step Elucidation:
-
LC-MS Analysis: The first step is to obtain the mass of the unknown impurity.[15] High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing for the prediction of a molecular formula. Tandem MS (MS/MS) experiments will fragment the molecule, providing clues about its substructures.
-
Isolation: For definitive identification, the impurity must be isolated.[14] This is typically achieved using preparative HPLC with conditions scaled up from the analytical method.
-
NMR Spectroscopy: The isolated compound is then subjected to a suite of NMR experiments.[22][23]
-
1H NMR: Provides information on the number and type of protons.
-
13C NMR: Shows the number and type of carbon environments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (which protons are adjacent).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the molecular skeleton.
-
By assembling the puzzle pieces from these experiments, an unambiguous structure can be assigned.[19] This confirmed structure is vital for assessing the impurity's potential toxicity and establishing an appropriate control strategy in the final product specification.
Conclusion
The impurity profile of an API like "this compound" is a critical quality attribute that demands a rigorous, multi-disciplinary analytical approach. This guide has compared the core methodologies of HPLC, GC, and NMR, providing not just protocols, but the scientific rationale underpinning them. By starting with a synthesis-based prediction of potential impurities and progressing through a logical workflow of detection, identification, and structural elucidation, researchers can ensure the development of safe, effective, and regulatory-compliant pharmaceuticals. The integration of these techniques provides a self-validating system that upholds the highest standards of scientific integrity.
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- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Source Not Available.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). PubMed Central.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
- High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure.
- Piperazine-impurities. (n.d.).
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025).
- Process for preparing N-benzyl piperazine. (n.d.).
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. (n.d.). SciELO.
- A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing.
- BENZYLPIPERAZINE. (2005). SWGDRUG.org.
- Structure Elucid
- Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.).
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. (2015). YouTube.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api). (n.d.).
- ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
- ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
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A Researcher's Guide to Procuring and Verifying 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is paramount. This guide provides an in-depth comparison and verification protocol for a key synthetic building block: 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride (CAS No. 392332-17-1). As a Senior Application Scientist, my objective is to equip you with the necessary framework to not only select a reliable supplier but also to independently verify the quality of this critical reagent, ensuring the integrity and reproducibility of your research.
Introduction to a Versatile Piperazine Building Block
This compound is a chiral piperazine derivative. The piperazine motif is a prevalent scaffold in medicinal chemistry, and this particular derivative, with its orthogonal N-benzyloxycarbonyl (Cbz) and methyl ester protecting groups, offers significant synthetic flexibility.[1] The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free base. Its application is particularly relevant in the construction of complex molecules where stereochemistry and controlled derivatization of the piperazine ring are critical.
Supplier Landscape: A Framework for Evaluation
A direct price comparison for this chemical is often challenging due to the "quote on request" nature of the market for specialized reagents. Therefore, a robust evaluation of suppliers should be based on a combination of available data, documentation, and communication.
Table 1: Comparison of Supplier Offerings for this compound
| Supplier | CAS Number | Stated Purity/Specification | Availability | Documentation Provided |
| BLD Pharm | 392332-17-1 | Not specified on the product page; requires inquiry. | Inquire | Provides basic specifications (Molecular Formula, Weight), and access to NMR, HPLC, LC-MS, UPLC data upon request.[2] |
| Arctom Chemicals | 392332-17-1 | Not specified; requires inquiry. | Inquire | Product specifications available upon request. |
| 001Chemical | 392332-17-1 | Not specified; requires inquiry. | Inquire | MSDS available; other data upon request.[3] |
| ChemicalBook | 392332-17-1 | Purity of 97% listed by some vendors. | Inquire | Aggregates information from various suppliers. |
Key Evaluation Criteria:
-
Transparency of Information: A reputable supplier will readily provide a Certificate of Analysis (CoA) upon request, detailing the purity, method of analysis, and spectral data.
-
Purity Specification: Look for suppliers that offer a high purity grade (typically ≥97% by HPLC).
-
Analytical Data: The availability of high-quality NMR and HPLC data is a strong indicator of a supplier's commitment to quality control.
-
Customer and Technical Support: Responsive and knowledgeable technical support can be invaluable for troubleshooting and addressing any concerns about the product.
The Chemistry of Synthesis: Understanding Potential Impurities
While a specific, detailed synthesis protocol for the hydrochloride salt is not widely published, the synthesis of N-protected piperazine-2-carboxylic acid esters generally follows established organic chemistry principles. A plausible synthetic route is outlined below. Understanding this process is key to anticipating potential impurities.
A common approach involves the cyclization of an appropriately substituted diamine precursor. For instance, the reaction of N,N'-dibenzyl-ethane-1,2-diamine with a suitable three-carbon electrophile, such as a 2,3-dihalopropionate, can form the piperazine ring.[4] Subsequent selective debenzylation and protection with a Cbz group, followed by esterification and formation of the hydrochloride salt, would yield the final product.
Potential Impurities to Consider:
-
Diastereomers: If the starting materials are not enantiomerically pure, the final product may contain diastereomeric impurities.
-
Over-alkylation or Incomplete Protection: Side reactions during the protection steps can lead to impurities with incorrect protecting groups.
-
Residual Solvents and Reagents: Incomplete purification can leave traces of solvents (e.g., toluene, ethyl acetate) or reagents (e.g., triethylamine).
-
Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to moisture or non-neutral pH.
In-House Quality Verification: A Self-Validating System
Trust, but verify. Independent verification of the supplier's specifications is a critical step. Below are detailed protocols for the in-house quality assessment of this compound.
Visual Inspection and Solubility
-
Appearance: The compound should be a white to off-white solid. Any significant discoloration could indicate impurities or degradation.
-
Solubility: The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and DMSO. Insoluble particulates may suggest the presence of inorganic salts or other impurities.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
¹H NMR: Expect to see signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), the methyl ester (~3.6 ppm), and the piperazine ring protons (a complex multiplet system, typically between 2.8 and 4.2 ppm). The integration of these signals should be consistent with the number of protons in each environment.[5]
-
¹³C NMR: Expect signals for the carbonyls of the carbamate and ester (~155 and ~170 ppm, respectively), the aromatic carbons (~127-137 ppm), and the aliphatic carbons of the piperazine ring, the benzyl CH₂, and the methyl ester.[1]
-
Caption: Workflow for NMR-based structural verification.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. As this is a chiral molecule, a chiral HPLC method is recommended to assess enantiomeric purity if the stereochemistry is critical for the intended application.
Protocol for Reversed-Phase HPLC Analysis (Purity):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol for Chiral HPLC Analysis (Enantiomeric Purity):
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose tris(3,5-dichlorophenylcarbamate), is often effective for piperazine derivatives.[6][7]
-
Mobile Phase: Typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).
-
Optimization: The separation of enantiomers may require optimization of the mobile phase composition and flow rate.[8]
-
Analysis: Determine the relative peak areas of the two enantiomers to calculate the enantiomeric excess (ee).
Caption: Workflow for HPLC-based purity and enantiomeric excess determination.
Conclusion: An Evidence-Based Approach to Procurement
The selection of a chemical supplier should be an evidence-based decision, not a leap of faith. For a critical building block like this compound, the onus is on the researcher to perform due diligence. This involves not only a careful evaluation of the supplier's documentation and responsiveness but also a commitment to in-house verification of the product's identity and purity. By adopting the protocols and framework outlined in this guide, you can mitigate the risk of using substandard materials, thereby enhancing the reliability and success of your research endeavors.
References
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-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.[Link]
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PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.[Link]
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PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[Link]
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Journal of Organic Chemistry & Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]
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A Review on Analytical Methods for Piperazine Determination. [Link]
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ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.[Link]
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ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.[Link]
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PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[Link]
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C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. [Link]
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A Senior Application Scientist's Guide to Piperazine Alkylation: A Comparative Analysis of Catalytic Systems
For researchers, scientists, and professionals in drug development, the piperazine moiety is a cornerstone of molecular design. Its unique physicochemical properties frequently enhance the pharmacokinetic profiles of therapeutic candidates. The strategic alkylation of the piperazine ring, at either the nitrogen or carbon atoms, is a critical step in the synthesis of a vast array of pharmaceuticals. This guide provides an in-depth, objective comparison of the efficacy of various catalytic systems for piperazine alkylation, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Enduring Challenge: Selectivity in Piperazine Alkylation
The symmetrical nature of the piperazine ring presents a significant challenge: achieving selective mono-alkylation over di-alkylation at the nitrogen atoms.[1] Furthermore, the selective functionalization of the C-H bonds, particularly in a stereocontrolled manner, has historically been a formidable task. This guide will navigate the landscape of catalytic solutions to these challenges, from classical methods to cutting-edge technologies.
I. Catalytic N-Alkylation of Piperazines: A Comparative Overview
The introduction of alkyl groups onto the nitrogen atoms of piperazine is a fundamental transformation. The choice of catalytic system is paramount in controlling the selectivity and efficiency of this reaction.
Traditional Approaches and the Quest for Mono-Selectivity
Direct alkylation of piperazine with alkyl halides often leads to a mixture of mono- and di-alkylated products, necessitating tedious purification steps.[1] A common strategy to favor mono-alkylation is the use of a large excess of piperazine. For instance, refluxing an alkylating agent with a four-fold excess of piperazine in pyridine can yield 70-80% of the mono-alkylated product.[2]
A more refined approach involves the use of piperazine monohydrochloride in situ, which deactivates one of the nitrogen atoms towards alkylation. This method, however, may require the use of transition metal ions like Cu(I), Cu(II), Fe(II), Fe(III), or Ag(I) supported on a cation-exchanger to activate the alkylating agent.
The most reliable method for ensuring mono-alkylation is the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The mono-Boc protected piperazine can be alkylated at the free nitrogen, followed by deprotection to yield the desired mono-alkylated product.[2][3] While highly effective, this adds extra steps to the synthetic route.
Reductive Amination: A Versatile Alternative
Catalytic reductive amination of aldehydes and ketones offers a powerful alternative to direct alkylation.[4][5] This method involves the condensation of piperazine (or a mono-substituted piperazine) with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[3][6]
Table 1: Comparison of Catalytic Systems for Piperazine N-Alkylation
| Catalytic System/Method | Alkylating Agent | Key Features | Typical Yields | Selectivity (Mono:Di) | References |
| Excess Piperazine | Alkyl Halides | Simple, cost-effective | 70-80% | Moderate to Good | [2] |
| Protecting Group Strategy (Boc) | Alkyl Halides | High selectivity, multi-step | High | Excellent | [2][3] |
| Reductive Amination | Aldehydes, Ketones | Broad substrate scope, mild conditions | 72-96% (for amines in general) | Excellent | [3][7] |
| Heterogeneous Catalysis (Cu-Cr-La/γ-Al2O3) | Alcohols | Co-production of piperazine and N-alkylpiperazines | High (for co-production) | N/A | [8] |
II. The Frontier: Catalytic C-H Alkylation of Piperazines
Direct functionalization of the C-H bonds of the piperazine ring represents a paradigm shift in the synthesis of complex piperazine derivatives. This approach offers a more atom-economical and efficient route to novel chemical space.
Iridium-Catalyzed α-C(sp³)–H Alkylation
Pioneering work has demonstrated the utility of Iridium(I) catalysts for the directed α-C(sp³)–H alkylation of saturated azacycles.[9][10] The use of novel amidoxime directing groups allows for the coupling of piperidine and azepane derivatives with a variety of olefins, including previously unreactive di-substituted terminal olefins and internal olefins. For instance, the reaction of an azepane substrate with an olefin can achieve a 70% yield of the α-alkylated product.[9]
More recently, an iridium-catalyzed head-to-head coupling of imines has been developed for the stereospecific synthesis of C-substituted piperazines.[11] This atom-economical process yields a single diastereoisomer in good yields under mild conditions.[11]
Organic Photoredox Catalysis: A Mild and Selective Approach
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the site-selective C-H functionalization of piperazines.[12][13] Acridinium-based organic photocatalysts can effectively differentiate between the electronically distinct nitrogen centers within the piperazine framework, enabling predictable C-alkylation.[13] This method is particularly attractive for late-stage functionalization of complex molecules under mild reaction conditions.[12]
Table 2: Comparison of Catalytic Systems for Piperazine C-H Alkylation
| Catalytic System | Alkylating Agent | Key Features | Typical Yields | Regio/Stereoselectivity | References |
| Iridium(I) Catalysis with Directing Group | Olefins | Broad olefin scope, functional group tolerance | up to 70% | High (α-position) | [9][10] |
| Iridium Catalysis (Imine Coupling) | Imines | High diastereoselectivity, atom-economical | Good | Excellent | [11] |
| Organic Photoredox Catalysis (Acridinium) | Michael Acceptors | Mild conditions, site-selective, late-stage functionalization | Good | High | [12][13] |
Experimental Protocols
Representative Protocol for Mono-N-Alkylation using a Protecting Group
-
Protection: To a solution of piperazine (2.0 eq) in dichloromethane (DCM), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture and purify by column chromatography to isolate mono-Boc-piperazine.
-
Alkylation: To a solution of mono-Boc-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and the desired alkyl halide (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography.
-
Deprotection: Dissolve the N-alkylated-N'-Boc-piperazine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete.
-
Concentrate the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent and purify as needed.
General Workflow for Photocatalytic C-H Alkylation
Caption: General workflow for photocatalytic C-H alkylation.
Mechanistic Insights: N-Alkylation vs. C-H Alkylation
Caption: Contrasting mechanisms of N- and C-H alkylation.
Conclusion and Future Outlook
The catalytic alkylation of piperazines has evolved significantly, offering a diverse toolbox for the modern synthetic chemist. For selective N-mono-alkylation, reductive amination and protecting group strategies remain highly reliable. The future, however, lies in the continued development of catalytic C-H functionalization methods. Iridium catalysis and organic photoredox catalysis have already demonstrated their potential to unlock novel chemical space with unprecedented efficiency and selectivity. As these technologies mature, we can expect to see even more sophisticated and practical methods for the late-stage functionalization of piperazine-containing drug candidates, accelerating the pace of drug discovery.
References
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Methods for the Catalytic Synthesis of Piperazine. ResearchGate. 2022. [Link]
-
Results for piperazine and other N-monoalkyl-substituted piperazines. ResearchGate. [Link]
-
Iridium(I)-catalyzed α-C(sp3)–H Alkylation of Saturated Azacycles. National Institutes of Health. 2020. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. 2020. [Link]
- Process for the N-monoalkylation of piperazine.
-
Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. 2020. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. 2020. [Link]
-
Iridium(I)-Catalyzed α-C(sp3)-H Alkylation of Saturated Azacycles. PubMed. 2020. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. 2016. [Link]
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. 2020. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2013. [Link]
-
Rhodium(iii)-catalyzed C–H alkylation of arylhydrophthalazinediones with α-Cl ketones as sp3-carbon alkylated agents. Royal Society of Chemistry. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. 2022. [Link]
-
Photocatalytic regioselective C–H bond functionalizations in arenes. Royal Society of Chemistry. [Link]
-
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. 2022. [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ACS Publications. 2021. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
For the diligent researcher, the journey of discovery culminates not just in groundbreaking results, but in the responsible management of the chemical tools that paved the way. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the core principles of chemical hygiene, regulatory compliance, and a deep understanding of the compound's potential hazards.
Understanding the Compound: A Hazard Profile
Piperazine derivatives are known to be skin and eye irritants, with some exhibiting corrosive properties.[1][2][3] Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4] The benzyl group itself is not exceptionally hazardous, but its presence in the molecule contributes to its overall chemical properties. The hydrochloride salt form indicates that the compound is acidic and may react with bases.
Therefore, it is prudent to treat this compound as a hazardous chemical, exercising universal precautions to minimize exposure.
Core Principles of Disposal: A Self-Validating System
The foundation of safe chemical disposal rests on a hierarchy of controls and a clear understanding of the waste stream. Every step is designed to mitigate risk and ensure a self-validating process, from the point of generation to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1][5] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to irritation or absorption of the chemical.[5] |
| Body Protection | A lab coat or chemical-resistant apron | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or creating dust. | In situations where ventilation is inadequate or dust is generated, a respirator prevents inhalation of harmful particles.[5][6] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound.
Waste Identification and Segregation
Properly identifying and segregating chemical waste at the source is the most critical step in ensuring safe disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]
-
Labeling: The label should include the full chemical name, "this compound," the hazard pictograms (e.g., irritant, corrosive if applicable), and the date of accumulation. Accurate labeling is a legal requirement under OSHA's Hazard Communication Standard.[8]
Spill Management: A Proactive Approach
Accidents can happen. Being prepared for a spill is an integral part of the disposal process.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[2][9] Do not use combustible materials like paper towels to absorb the chemical.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[2]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Final Disposal: The Professional Hand-off
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[11][12] This can lead to environmental contamination and is a violation of regulations.
-
Engage a Licensed Waste Disposal Vendor: Your institution has a contract with a licensed hazardous waste disposal company. This is the only acceptable route for the final disposal of this chemical.[13] These companies are equipped to handle and transport hazardous materials safely and in compliance with all federal and state regulations.
-
Incineration: The most probable method of disposal for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[5][14][15]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using the DOT language for Graphviz.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Framework: Adherence to Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for the safe handling and disposal of hazardous chemicals.[16]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[13] Your institution's EHS office and its contracted waste disposal vendor are responsible for ensuring compliance with RCRA's stringent requirements.
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship. This commitment to responsible chemical management is not just a regulatory obligation but a cornerstone of scientific integrity.
References
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- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
- Biosynth. (2022, May 5). Safety Data Sheet: 1-Benzylpiperazine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylpiperazine.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Methylpiperazine.
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- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
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Navigating the Safe Handling of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a compound of interest within the broader class of piperazine derivatives. By understanding the inherent chemical properties and potential hazards, laboratory professionals can implement robust safety protocols, ensuring both personal well-being and the integrity of their research.
Hazard Identification and Risk Assessment: A Proactive Approach
Anticipated Hazards:
Based on data from related compounds such as 1-Benzylpiperazine (BZP) and other dicarboxylate derivatives, the following hazards should be anticipated:
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation or, in more severe cases, chemical burns.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant, potentially causing serious damage upon contact.[2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[2][3][4][5][6]
-
Acute Toxicity: Similar compounds have shown to be harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7]
A thorough, task-specific risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, it is imperative to evaluate the specific procedures to be undertaken and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, which should be considered the minimum standard.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, safeguarding against severe eye irritation. |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact and potential absorption. Gloves should be inspected before use and changed frequently. |
| Body | A lab coat or a chemical-resistant apron | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling the powder outside of a ventilated enclosure or if there is a risk of aerosol generation. |
Always consult the manufacturer's specifications for your PPE to ensure it is appropriate for the chemicals being handled.[8]
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective means of minimizing exposure to hazardous substances. Whenever possible, handling of this compound should be conducted within a certified chemical fume hood to control airborne contaminants.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or a fume hood to prevent the dispersion of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use a cooling bath to control the temperature.
-
Transfers: Use appropriate tools, such as spatulas and powder funnels, to transfer the solid. For liquid transfers, use pipettes or cannulas to minimize the risk of spills.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is crucial for a swift and effective response.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Follow your institution's established procedures for hazardous chemical spill clean-up. This should only be performed by trained personnel with the correct PPE.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
The disposal of this compound and any contaminated materials must be carried out in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless it is known to be compatible.
-
Neutralization (for hydrochloride component): For small amounts of waste where the primary hazard is the hydrochloride, neutralization with a weak base like sodium bicarbonate can be considered. However, this should only be performed by trained personnel and in accordance with institutional guidelines. The resulting neutral salt solution may be suitable for drain disposal, but always verify with your institution's environmental health and safety department.[9]
-
Incineration: For larger quantities or when mixed with other organic materials, disposal via a licensed chemical waste incinerator is the preferred method.[6]
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A decision tree to guide the appropriate disposal route for waste containing this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
- Material Safety Data Sheet for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. J & W PharmLab, LLC.
- Safety Data Sheet for 1-Benzylpiperazine. Biosynth. (2022-05-05).
- Safety Data Sheet for BZP (hydrochloride). Cayman Chemical. (2025-06-24).
- Safety Data Sheet for Benzyl-1-piperazinecarboxyl
- PubChem Compound Summary for 1-Benzyl-2-methylpiperazine.
- Safety Data Sheet for Piperazine Anhydrous. TCI Chemicals. (2025-03-28).
- Personal protective equipment for handling (ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (2020-05-06).
- How to dispose of hydrochloric acid. Lab Alley.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- 1-Benzyl 2-methyl Piperazine-1,2-dicarboxyl
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- Personal protective equipment for preparing toxic drugs. GERPAC.
- PubChem Compound Summary for Benzyl piperazine-1-carboxylate.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019-10-30).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. ScienceDirect.
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- Protective Equipment. American Chemistry Council.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. (2026-01-19).
- The NIH Drain Discharge Guide.
- PubChem Compound Summary for Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure, actual rendering may vary)
(Illustrative structure, actual rendering may vary)